tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPTZHNAXELNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428724 | |
| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-71-7 | |
| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.
Core Compound Identification and Properties
Molecular Formula: C₁₀H₁₅IN₂O₂[2][3]
Molecular Weight: 322.14 g/mol [3]
This substituted pyrazole is a stable, crystalline solid at room temperature, valued for its bifunctional nature. The presence of a reactive iodine atom at the 4-position and a Boc-protected nitrogen atom makes it an ideal scaffold for introducing molecular diversity in multi-step syntheses.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 322.14 g/mol | [3] |
| Molecular Formula | C₁₀H₁₅IN₂O₂ | [2][3] |
| Monoisotopic Mass | 322.01783 u | [3] |
| Topological Polar Surface Area | 44.1 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| XLogP3-AA | 3 | [3] |
Synthesis and Purification
The synthesis of this compound is a two-step process starting from the commercially available 3,5-dimethylpyrazole. The process involves an electrophilic iodination followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Iodination of 3,5-Dimethylpyrazole
A robust and environmentally friendly method for the iodination of 3,5-dimethylpyrazole has been developed, utilizing iodine and potassium carbonate in an aqueous medium.[4] This approach avoids the use of harsh reagents and simplifies the workup procedure.
Experimental Protocol:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq). Stir the mixture at room temperature for 1-2 hours.[4]
-
Gradually add potassium carbonate (K₂CO₃) (1.0 eq) to the reaction mixture and continue stirring for another 1-2 hours.[4]
-
Add 30% hydrogen peroxide (H₂O₂) solution dropwise and continue stirring.[4]
-
Heat the reaction mixture to reflux until all solids dissolve.[4]
-
Cool the reaction mixture in an ice bath to precipitate the product, 4-iodo-3,5-dimethyl-1H-pyrazole.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 2: N-Boc Protection
The subsequent N-protection is a standard procedure in organic synthesis, crucial for preventing side reactions in further functionalization steps. A general and efficient method for the N-Boc protection of pyrazoles is employed.[5]
Experimental Protocol:
-
Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution at room temperature.[5]
-
Stir the reaction mixture overnight.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Caption: Synthetic workflow for the target compound.
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole core and a wide variety of aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Typical Reaction Conditions:
-
Palladium Catalyst: A palladium(0) source is essential. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[6]
-
Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7]
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[6][7]
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of biologically active molecules. In particular, substituted pyrazoles are prominent in the design of protein kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.
The functionalization of the pyrazole ring is crucial for achieving high potency and selectivity against specific kinase targets. The title compound serves as an invaluable building block in this context. The Suzuki-Miyaura coupling at the 4-position allows for the introduction of diverse aryl and heteroaryl moieties that can interact with specific pockets within the ATP-binding site of kinases. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom, providing another avenue for modifying the compound's properties.
While direct examples of the use of this compound in the synthesis of specific kinase inhibitors are not yet widely published, its structural motifs are highly relevant. For instance, the synthesis of Crizotinib, an ALK and MET kinase inhibitor, relies on a 4-substituted pyrazole intermediate.[8] This highlights the potential of the title compound as a key intermediate for the next generation of kinase inhibitors.
Caption: Role in kinase inhibitor development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
A safety data sheet for a closely related compound indicates the following hazards:
-
Harmful if swallowed. [9]
-
Causes skin irritation. [9]
-
Causes serious eye irritation. [9]
-
May cause respiratory irritation. [9]
Recommended Protective Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area.[1][9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, provides a reliable and versatile tool for the construction of complex molecular architectures. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of this and related pyrazole derivatives is set to expand, making it a valuable compound in the arsenal of medicinal chemists.
References
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MySkinRecipes. tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate. [Link]
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- Anderson, K. W., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2006, 128(33), 10694–10695.
- Svirskis, S., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
- Google Patents. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
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ResearchGate. Scope of the Suzuki reaction of TB bis boronic acid 4 with o‐iodo nitroarenes. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Knochel, P., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 2021, 26(1), 123.
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Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous therapeutic agents, and targeted functionalization is critical for developing novel compounds.[1] This document details a robust two-step synthetic pathway, beginning with the electrophilic iodination of 3,5-dimethylpyrazole, followed by the strategic protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group. We will delve into the mechanistic underpinnings of each transformation, provide step-by-step experimental protocols, and present characterization data to ensure procedural fidelity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Strategic Rationale and Retrosynthetic Analysis
The target molecule, this compound, is a versatile intermediate. The iodo-substituent at the C4 position serves as an excellent handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the Boc group provides a stable yet readily cleavable protection for the N1-position of the pyrazole ring. The Boc group is particularly advantageous due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3]
A logical retrosynthetic approach dissects the molecule into two primary synthons, revealing a straightforward two-step synthesis from a common starting material:
-
N-C Bond Disconnection: Removal of the Boc protecting group from the pyrazole nitrogen reveals the key intermediate, 4-iodo-3,5-dimethyl-1H-pyrazole.
-
C-I Bond Disconnection: Removal of the iodine atom from the C4 position leads back to the readily available and inexpensive starting material, 3,5-dimethylpyrazole.
This analysis establishes a clear and efficient forward synthetic route: electrophilic iodination followed by N-protection.
Figure 1: Retrosynthetic analysis of the target molecule.
Part I: Electrophilic Iodination of 3,5-Dimethylpyrazole
Mechanistic Insight
The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for substitution in 3,5-disubstituted pyrazoles. The direct iodination of 3,5-dimethylpyrazole proceeds readily and is significantly more facile than the corresponding reaction in the benzene series.[4]
The reaction is typically performed using molecular iodine (I₂) in the presence of a base or an oxidizing agent. A classic and effective method involves using iodine in conjunction with a base like sodium acetate.[4] The base assists in neutralizing the hydrogen iodide (HI) byproduct, driving the equilibrium towards the products. Other methods may utilize hypoiodite (HOI), generated in situ, as a more potent iodinating agent.[5]
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Morgan and Ackerman (1923).[4]
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 3,5-Dimethylpyrazole | 67-51-6 | 96.13 |
| Iodine (I₂) | 7553-56-2 | 253.81 |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 |
| Deionized Water | 7732-18-5 | 18.02 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Preparation of Iodinating Solution: In a 100 mL round-bottom flask, dissolve 15 g of iodine and 20 g of potassium iodide in 50 mL of deionized water. Stir until all solids have dissolved to form a dark brown solution of potassium periodide (KI₃).
-
Reaction Setup: In a separate 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 3.0 g (31.2 mmol) of 3,5-dimethylpyrazole and 5.0 g (60.9 mmol) of sodium acetate. Add 20 mL of deionized water.
-
Reaction Execution: Heat the pyrazole mixture to a gentle boil. Add the prepared potassium periodide solution dropwise from an addition funnel to the boiling mixture over 30 minutes.
-
Observation: As the reaction proceeds, the dark color of the iodine will be discharged, and a colorless oil will begin to separate. Continue heating for an additional 15 minutes after the addition is complete.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The oily product will solidify into a crystalline mass. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from hot water to obtain 4-iodo-3,5-dimethyl-1H-pyrazole as fine, needle-like crystals.[4]
Characterization of 4-iodo-3,5-dimethyl-1H-pyrazole
| Property | Expected Value |
| Appearance | White to off-white solid / feathery needles |
| Molecular Formula | C₅H₇IN₂ |
| Molecular Weight | 222.03 g/mol [6] |
| Melting Point | 136-140 °C[6] |
| ¹H NMR (CDCl₃) | δ ~12.0 (br s, 1H, NH), δ ~2.3 (s, 6H, 2xCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~145 (C3/C5), δ ~65 (C4), δ ~12 (CH₃) ppm |
Part II: N-Boc Protection
Mechanistic Insight
The protection of the pyrazole N-H is achieved via a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate (Boc₂O).[3] The pyrazole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][7] This forms a tetrahedral intermediate which then collapses. The elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butoxide, yields the N-Boc protected pyrazole.[7][8] The reaction is often catalyzed by a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which deprotonates the pyrazole, increasing its nucleophilicity and accelerating the reaction.[7]
Figure 2: Overall synthetic workflow diagram.
Detailed Experimental Protocol
This is a general procedure adapted for this specific substrate.[9]
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 4-iodo-3,5-dimethyl-1H-pyrazole | 2033-45-6 | 222.03 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g (22.5 mmol) of 4-iodo-3,5-dimethyl-1H-pyrazole and dissolve it in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4.7 mL (33.8 mmol, 1.5 equiv.) of triethylamine. Then, add 5.4 g (24.8 mmol, 1.1 equiv.) of di-tert-butyl dicarbonate portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Once the reaction is complete, wash the dichloromethane solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with deionized water (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Characterization of this compound
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₁₀H₁₅IN₂O₂[10] |
| Molecular Weight | 322.14 g/mol [10] |
| ¹H NMR (CDCl₃) | δ ~2.5 (s, 6H, 2xCH₃), δ ~1.6 (s, 9H, C(CH₃)₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~151 (C3/C5), δ ~148 (C=O), δ ~85 (C(CH₃)₃), δ ~70 (C4), δ ~28 (C(CH₃)₃), δ ~14 (CH₃) ppm |
| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₁₀H₁₅IN₂NaO₂: 345.0070; found 345.0072 |
Safety and Handling Precautions
-
3,5-Dimethylpyrazole: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iodine: Causes skin and eye irritation. Harmful if inhaled. Work in a well-ventilated fume hood and avoid creating dust.
-
Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and skin irritant. It is moisture-sensitive. Handle in a fume hood and store under an inert atmosphere.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Dichloromethane (DCM): A volatile solvent suspected of causing cancer. All operations involving DCM should be conducted in a certified chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.
Conclusion and Outlook
The two-step synthesis of this compound presented herein is a reliable and scalable method for producing a highly valuable intermediate for pharmaceutical research. The procedures are based on well-established chemical transformations, ensuring high yields and purity. The strategic placement of the iodo-substituent and the Boc-protecting group allows for extensive and selective downstream modifications, making this molecule a powerful platform for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.
References
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Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]
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Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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Morgan, G. T., & Ackerman, I. (1923). CLII.—Substitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dirnethylpyraxole. Journal of the Chemical Society, Transactions, 123, 1308-1318. Available at: [Link]
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Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4. ResearchGate. Available at: [Link]
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Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oximation. Chinese Journal of Applied Chemistry. Available at: [Link]
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Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions (RSC Publishing). Available at: [Link]
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Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
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Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1969). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 91(1), 215-219. Available at: [Link]
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Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available at: [Link]
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tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
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3,5-Dimethyl-4-iodo-1H-pyrazole. Boron Molecular. Available at: [Link]
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Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
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Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. PubChem. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]
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1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central. Available at: [Link]
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A-Z Guide to the Regioselective Iodination of Pyrazoles: Mechanism and Protocol for tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We delve into the strategic considerations behind the experimental protocol, offering a detailed, step-by-step methodology for its synthesis. The core of this document is a deep exploration of the electrophilic aromatic substitution (SEAr) mechanism responsible for the highly regioselective iodination at the C4 position of the pyrazole ring. The roles of the N-Boc protecting group, the directing effects of the C3 and C5 methyl substituents, and the function of N-Iodosuccinimide (NIS) as the electrophilic iodine source are critically examined. This guide is intended for researchers, scientists, and professionals in drug development seeking both a practical synthesis protocol and a robust theoretical understanding of the underlying reaction dynamics.
Introduction: The Significance of Iodinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets.[4] Functionalization of the pyrazole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
Among functionalization strategies, the introduction of an iodine atom is particularly valuable. Iodinated pyrazoles serve as versatile synthetic intermediates, primarily for carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Sonogashira cross-coupling reactions.[5][6] This enables the construction of complex molecular architectures, which is essential in the development of novel drug candidates targeting kinases, G-protein coupled receptors, and other critical cellular pathways.[2][7] The title compound, this compound, is a prime example of a building block designed for such subsequent elaborations.[8][9]
Strategic Synthesis of this compound
The synthesis of the title compound is achieved through a direct electrophilic iodination of the N-Boc protected 3,5-dimethylpyrazole. The choice of reagents and conditions is critical for achieving high yield and, most importantly, exclusive regioselectivity at the C4 position.
Principle of the Reaction
The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The methyl groups at the C3 and C5 positions are electron-donating, further activating the ring towards substitution. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species ("I+").[10][11] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or acetonitrile (ACN) at ambient temperature.
Experimental Protocol
-
Materials:
-
tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 equiv.) in one portion at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na2S2O3 solution (to quench unreacted iodine), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure product as a white to off-white solid.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis of the title compound.
Key Reaction Parameters
| Parameter | Value / Reagent | Purpose / Rationale |
| Starting Material | tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | Substrate for iodination. The Boc group protects the N1 position and influences electronics. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides a source of electrophilic iodine (I+). Milder and easier to handle than molecular iodine.[10] |
| Stoichiometry | ~1.1 equivalents of NIS | A slight excess ensures complete consumption of the starting material. |
| Solvent | Dichloromethane (DCM) | Anhydrous and relatively inert solvent that dissolves both reactants. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Work-up Reagent | Sodium Thiosulfate (Na2S2O3) | Quenches any unreacted NIS and elemental iodine, preventing their persistence in the final product. |
Unraveling the Iodination Mechanism
The high regioselectivity of this reaction is not accidental; it is a direct consequence of the electronic and steric properties of the substrate. The mechanism is a classic example of Electrophilic Aromatic Substitution (SEAr).
The Substrate: An Electron-Rich Heterocycle
The pyrazole ring is inherently electron-rich due to the presence of two nitrogen atoms, which contribute electrons to the π-system. This makes it more nucleophilic and thus more reactive towards electrophiles than benzene. The two methyl groups at C3 and C5 are electron-donating groups (EDGs) through hyperconjugation, further increasing the electron density of the ring and activating it for electrophilic attack.
The Boc Protecting Group: An Electronic and Steric Modulator
The tert-butyloxycarbonyl (Boc) group at the N1 position is crucial.[12][13] While primarily installed to prevent reactions at the N-H position and improve solubility, it also plays a key electronic role. As a carbamate, it is an electron-withdrawing group (EWG) due to the resonance effect of the carbonyl group. This deactivates the pyrazole ring slightly compared to an N-alkylated pyrazole, but more importantly, it directs electrophilic attack away from the adjacent C5 position. The steric bulk of the Boc group also disfavors attack at the C5 position.
The Iodinating Agent: N-Iodosuccinimide (NIS)
N-Iodosuccinimide is the reagent of choice for this transformation.[11] The N-I bond is polarized, making the iodine atom electrophilic. While NIS can iodinate activated aromatics on its own, its electrophilicity can be enhanced by the presence of a Brønsted or Lewis acid catalyst.[14][15] However, for an activated system like 3,5-dimethylpyrazole, a catalyst is often unnecessary.[16]
The Step-by-Step Electrophilic Aromatic Substitution (SEAr) Mechanism
-
Activation of Electrophile (Implicit): The polarized N-I bond in NIS presents the electrophilic iodine (δ+) for attack.
-
Nucleophilic Attack: The π-electrons of the pyrazole ring, specifically from the most electron-rich C4 position, attack the electrophilic iodine atom of NIS. This is the rate-determining step. The attack occurs at C4 because it is sterically accessible and electronically activated by both methyl groups at C3 and C5.
-
Formation of the Sigma Complex (Arenium Ion): The attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, including onto the nitrogen atoms.
-
Deprotonation and Re-aromatization: A weak base, which can be the succinimide anion generated in the previous step or another molecule in the reaction mixture, abstracts the proton from the C4 carbon. This restores the aromatic π-system and yields the final 4-iodinated product and succinimide as a byproduct.
Mechanistic Visualization
Caption: Simplified SEAr mechanism for the iodination of the pyrazole.
Conclusion
The synthesis of this compound via direct iodination with NIS is a highly efficient and regioselective transformation. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, including the directing effects of the alkyl substituents and the electronic influence of the N-Boc group, is paramount for successful execution and optimization. This guide provides both the practical protocol and the theoretical foundation necessary for researchers to confidently utilize this reaction in the synthesis of complex molecules for drug discovery and development.
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available from: [Link]
-
Čiernik, M., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. SciForum. Available from: [Link]
-
Fravet, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Iodination. . Available from: [Link]
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Koval, O., et al. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 16, 2698-2706. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). . Available from: [Link]
-
Alam, M. J., et al. (2022). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 14(13), 947-970. Available from: [Link]
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Ivashkin, P. E., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4945. Available from: [Link]
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RSC. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]
-
Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772-780. Available from: [Link]
-
Singh, R. P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6271. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 15(19), 1645-1662. Available from: [Link]
-
Sharma, P. C., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 068-074. Available from: [Link]
-
Šačkus, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5709. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available from: [Link]
-
ResearchGate. (2018). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available from: [Link]
-
Ben-Yelles, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1849. Available from: [Link]
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A Comprehensive Spectroscopic and Methodological Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical properties of substituted pyrazoles.
Molecular Structure and Spectroscopic Significance
The structural elucidation of synthetic intermediates is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and electronic environment. This compound (Molecular Formula: C₁₀H₁₅IN₂O₂, Molecular Weight: 322.14 g/mol ) combines several key functional groups whose signatures can be clearly resolved by modern spectroscopic methods. The bulky tert-butoxycarbonyl (Boc) protecting group, the substituted pyrazole core, and the strategically placed iodo-substituent each impart distinct and predictable features in NMR, IR, and MS analyses.
Figure 2: Workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Iodination: To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (0.5 eq) and 30% hydrogen peroxide (0.6 eq). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-iodo-3,5-dimethylpyrazole.
-
N-Boc Protection: Dissolve the 4-iodo-3,5-dimethylpyrazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) at room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with a saturated NaHCO₃ solution and then with water. Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Spectroscopic Characterization Protocols
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopy:
-
Obtain the IR spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
Acquire the mass spectrum over a range of m/z 50-500.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic and methodological overview of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a reliable analytical profile that can guide researchers in the synthesis, purification, and characterization of this and related compounds. The provided protocols offer a robust framework for obtaining high-quality experimental data, ensuring scientific integrity and advancing research in heterocyclic chemistry.
References
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Synthesis of 4-iodopyrazoles: A Brief Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved January 17, 2026, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2011). PMC. Retrieved January 17, 2026, from [Link]
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Electrosynthesis of 4-iodopyrazole and its derivatives. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis method of 1-methyl-4-iodopyrazole. (n.d.). Google Patents.
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A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2002). New Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). University of Alberta. Retrieved January 17, 2026, from [Link]
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Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2017). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]
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Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2007). ACS Publications. Retrieved January 17, 2026, from [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved January 17, 2026, from [Link]
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I knew about the MS fragmentation pattern with Boc protected amines... (2023). Reddit. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 17, 2026, from [Link]
-
The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
A Technical Guide to tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Pyrazoles in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a well-recognized privileged structure. Its unique electronic properties and versatile substitution patterns have established it as a cornerstone in the synthesis of a multitude of biologically active agents.[1] Within this important class of heterocycles, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate represents a particularly valuable and strategically designed building block. The presence of the sterically accessible iodine atom at the 4-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The methyl groups at the 3- and 5-positions offer steric hindrance that can influence the conformation of the final molecule, potentially enhancing binding affinity and selectivity for its biological target. Finally, the tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions to reveal the N-H for further derivatization. This technical guide provides an in-depth analysis of the chemical structure, synthesis, and applications of this key intermediate, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors.
Chemical Structure and Physicochemical Properties
The formal IUPAC name for this compound is This compound . Its chemical structure is characterized by a central pyrazole ring, substituted with two methyl groups at positions 3 and 5, an iodine atom at position 4, and a tert-butyloxycarbonyl (Boc) group attached to one of the ring nitrogens.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 857283-71-7 | [2] |
| Molecular Formula | C₁₀H₁₅IN₂O₂ | [2] |
| Molecular Weight | 322.14 g/mol | [2] |
| Appearance | White to yellow solid | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Synthesis of this compound
The synthesis of this key building block is typically achieved through a two-step process starting from the readily available 3,5-dimethylpyrazole. The first step involves the regioselective iodination of the pyrazole ring at the 4-position, followed by the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Synthetic Workflow:
Sources
The Strategic Role of the Boc Protecting Group in the Synthesis and Application of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the tert-butoxycarbonyl (Boc) protecting group's critical function in the synthesis and subsequent chemical modification of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This key intermediate is instrumental in the development of complex molecular architectures for pharmaceutical applications. We will explore the causal mechanisms behind its use, from directing regioselective functionalization to enabling versatile cross-coupling reactions, offering field-proven insights for researchers in organic synthesis and drug discovery.
Introduction: The Pyrazole Scaffold and the Necessity of Protecting Groups
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2][3] Its metabolic stability and versatile geometry make it a cornerstone for drug design.[3] However, the functionalization of the pyrazole ring can be challenging due to the presence of two adjacent nitrogen atoms, which can lead to issues with regioselectivity and unwanted side reactions.[4]
This is where protecting group chemistry becomes indispensable. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles.[5] Its strategic application allows chemists to temporarily mask the reactive N-H proton of the pyrazole, thereby controlling the molecule's reactivity and directing subsequent reactions to specific positions on the heterocyclic ring.[6][7]
The Multifaceted Role of the Boc Group
In the context of synthesizing this compound, the Boc group is not merely a placeholder; it serves several distinct and crucial functions that are essential for the success of the synthetic route.
Deactivation and Prevention of N-Functionalization
The unprotected 3,5-dimethylpyrazole possesses a nucleophilic N-H proton.[8] In the presence of electrophiles or coupling reagents, this site can compete with the desired C-H functionalization, leading to a mixture of N-substituted and C-substituted products. The introduction of the electron-withdrawing Boc group at the N1 position effectively "protects" this site.
-
Causality: The Boc group's carbonyl moiety withdraws electron density from the pyrazole ring, significantly reducing the nucleophilicity of the ring nitrogens. This prevents undesired side reactions such as N-alkylation or N-acylation during subsequent steps, ensuring that functionalization occurs predictably on the carbon backbone.
Regiocontrol in Electrophilic Iodination
The primary challenge in functionalizing 3,5-dimethylpyrazole is achieving substitution at the C4 position with high selectivity. Direct electrophilic iodination of the unprotected pyrazole can be non-selective and yield complex product mixtures.[9]
The N1-Boc group masterfully orchestrates the regiochemical outcome of iodination. While it deactivates the ring overall through its inductive effect, it directs electrophiles specifically to the C4 position.
-
Expert Insight: This directing effect arises from a combination of steric and electronic factors. The bulky tert-butyl group sterically hinders attack at the adjacent C5 position. Electronically, the lone pair on the N2 nitrogen participates in the aromatic system, and electrophilic attack at C4 allows for the formation of a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the N-Boc carbamate bond. This makes the C4 position the most electronically favorable site for electrophilic substitution.
Enhanced Solubility and Handling
From a practical standpoint, the Boc group improves the physicochemical properties of the pyrazole intermediate. The introduction of the lipophilic tert-butyl moiety often increases the solubility of the compound in common organic solvents used for synthesis and purification (e.g., dichloromethane, ethyl acetate), simplifying handling and chromatographic separation.
Synthetic Workflow: From Pyrazole to Versatile Building Block
The synthesis of this compound and its use in subsequent reactions is a well-defined process where each step is enabled by the Boc group.
Caption: Synthetic workflow enabled by the Boc protecting group.
Experimental Protocols & Data
The following protocols are representative methodologies for the synthesis and application of the title compound.
Protocol 1: Synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (Boc-Protection)
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture overnight at ambient temperature.
-
Monitor reaction completion by TLC analysis.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[10]
Protocol 2: Synthesis of this compound (Iodination)
-
Dissolve the Boc-protected pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add an iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine with an oxidant, (1.1 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to quench excess iodine, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.[9][11]
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[12]
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Protocol 4: N-Boc Deprotection
-
Dissolve the Boc-protected coupled product in dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-4 hours. The cleavage of the Boc group often releases CO₂ and isobutene.[6]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic extracts to yield the deprotected pyrazole.
Note: For some pyrazole systems, basic deprotection conditions using bases like NaBH₄ in ethanol or Na₂CO₃ in refluxing DME may also be effective and offer orthogonality.[13][14][15]
Quantitative Data Summary
| Step | Reaction | Typical Yield | Purity (Post-Purification) |
| 1 | Boc-Protection | 90-99% | >98% |
| 2 | C4-Iodination | 75-90% | >98% |
| 3 | Suzuki Coupling | 60-85% | >97% |
| 4 | Boc-Deprotection | >95% (often quantitative) | >98% |
Mechanistic Insights via Visualization
Understanding the underlying mechanisms clarifies the strategic importance of the Boc group.
Caption: Boc protection mechanism and its role in directing iodination.
Conclusion
The tert-butoxycarbonyl protecting group is a powerful and strategic tool in the synthesis of the valuable building block, this compound. Its role extends far beyond simple protection; it deactivates the pyrazole ring to prevent side reactions, masterfully directs electrophilic iodination to the C4 position with high regioselectivity, and improves the overall handling of the intermediate. The ability to install this group efficiently, perform subsequent functionalization, and then remove it under mild conditions makes it an indispensable component in the synthetic chemist's toolkit for the construction of complex, pyrazole-based pharmaceutical agents.
References
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [13][14]
-
Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals Blog. [1]
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Royal Society of Chemistry. (2017). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [6]
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Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2618. [4]
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El-fakih, H., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105413. [2]
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Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4731. [16]
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Akbar, M. S., & Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2029-2051. [3]
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Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [17]
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Baran, P., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [10]
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ResearchGate. (2002). Selective Ring N-Protection of Aminopyrazoles. Request PDF. [7]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - BOC Deprotection. Reagent Guides. [15]
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Vasilevskij, S.F., et al. (1987). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.
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Nanjing Tengxiang Import & Export Co. Ltd. (n.d.). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [5]
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NIH. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. [18]
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da Silva, A. L., et al. (2010). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 51(49), 6507-6509. [11]
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ResearchGate. (2015). Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4. Request PDF. [9]
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Guidechem. (n.d.). This compound. [19]
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Beier, P., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Organic & Biomolecular Chemistry, 14(18), 4302-4311. [12]
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Echemi. (n.d.). This compound. [20]
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Böttcher, B., et al. (2009). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 64(2), 193-206. [21]
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Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [8]
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ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Request PDF. [22]
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The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Abstract
This in-depth technical guide elucidates the discovery and synthetic pathway of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 857283-71-7), a pivotal intermediate in contemporary medicinal chemistry and drug development.[1][2][3] While a singular "discovery" paper for this specific Boc-protected molecule is not prominent in the literature, its existence is a logical and crucial extension of early 20th-century pyrazole chemistry combined with modern protecting group strategies. This guide will deconstruct the synthesis into its core components: the foundational iodination of 3,5-dimethylpyrazole and the subsequent N-protection, providing a robust, scientifically-grounded narrative for researchers and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[4] The strategic functionalization of the pyrazole ring is therefore of paramount importance. The introduction of an iodine atom at the C4 position, as seen in this compound, opens up a gateway for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments. This versatility has made it an invaluable building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[4][5][6] The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves to modulate reactivity, enhance solubility in organic solvents, and prevent unwanted side reactions, making it an ideal intermediate for multi-step synthetic campaigns.
The Foundational Step: The Discovery and Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole
The journey to our target molecule begins with its unprotected precursor, 4-iodo-3,5-dimethyl-1H-pyrazole. The seminal work in this area dates back to 1923, with the research of Morgan and Ackerman. Their work established a highly efficient and direct method for the iodination of 3,5-dimethylpyrazole.
Historical Context and Causality of Experimental Choices
In their 1923 publication, Morgan and Ackerman demonstrated that direct iodination of the pyrazole ring was significantly more facile than analogous reactions in the benzene series.[1] They explored various methods, including the Sandmeyer-like reaction of 4-amino-3,5-dimethylpyrazole, but found it to be low-yielding and purification-intensive. This led them to a more direct and efficient approach.
The chosen method involved the use of aqueous potassium periodide (a source of electrophilic iodine) in the presence of sodium acetate. The sodium acetate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the formation of the iodinated product. This choice of a buffered system was critical to achieving a quantitative yield.
Protocol: Direct Iodination of 3,5-Dimethylpyrazole
This protocol is adapted from the foundational work of Morgan and Ackerman and subsequent modern adaptations.[1][7]
Step 1: Reaction Setup
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in water, add sodium acetate (1.5 eq).
-
In a separate flask, prepare a solution of iodine (1.1 eq) in a concentrated aqueous solution of potassium iodide.
Step 2: Iodination
-
Heat the 3,5-dimethylpyrazole solution to boiling under reflux.
-
Slowly add the iodine solution to the boiling mixture. The reaction is typically rapid, as indicated by the discharge of the iodine color.
-
Continue heating for a short period to ensure complete reaction.
Step 3: Isolation and Purification
-
Cool the reaction mixture. The 4-iodo-3,5-dimethyl-1H-pyrazole often separates as an oil or a solid.
-
The product can be isolated by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization, typically from hot water or an alcohol/water mixture, to yield flattened, feathery needles.[1]
The Modern Advancement: N-Boc Protection
With the synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole established, the next crucial step in generating the title compound is the protection of the pyrazole's acidic N-H proton. The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering stability under a wide range of conditions while allowing for facile removal under acidic conditions.
Rationale for Boc Protection
The N-H proton of a pyrazole is acidic and can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. The Boc group effectively "masks" this proton, preventing deprotonation and unwanted side reactions. Furthermore, the bulky tert-butyl group can influence the regioselectivity of subsequent reactions and often improves the solubility of the intermediate in common organic solvents.
Protocol: N-Boc Protection of 4-iodo-3,5-dimethyl-1H-pyrazole
This is a general and robust protocol for the N-Boc protection of pyrazoles.[5]
Step 1: Reaction Setup
-
Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (Et3N, 1.5 eq) or another suitable non-nucleophilic base to the solution.
Step 2: Addition of Boc Anhydride
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) portion-wise or as a solution in the reaction solvent at room temperature.
-
The reaction is typically stirred at room temperature overnight to ensure completion.
Step 3: Work-up and Purification
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Synthetic Workflow and Data Summary
The overall synthetic pathway is a straightforward two-step process.
Caption: Synthetic workflow for the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 857283-71-7 | [8] |
| Molecular Formula | C10H15IN2O2 | [8] |
| Molecular Weight | 322.14 g/mol |
Conclusion
The synthesis of this compound is a prime example of how foundational synthetic discoveries are built upon and adapted for modern applications. The robust and high-yielding iodination reaction first reported in 1923, combined with the strategic application of Boc protection, provides a reliable route to a highly versatile and valuable building block for drug discovery. This guide provides the historical context, scientific rationale, and practical protocols necessary for researchers to confidently synthesize and utilize this important intermediate in their own research endeavors.
References
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-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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Methodological & Application
The Strategic Application of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Prominence of Substituted Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2][3][4] Pyrazole derivatives are integral to the structure of numerous blockbuster drugs, including the anti-inflammatory agent Celebrex and the kinase inhibitor Crizotinib, highlighting their significance in drug discovery.[5] The precise functionalization of the pyrazole ring is paramount for modulating the pharmacological and physicochemical properties of these molecules. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope, making it an indispensable tool for the synthesis of complex aryl- and heteroaryl-substituted pyrazoles.[6][7]
This technical guide focuses on a key building block, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1) , and its strategic application in Suzuki-Miyaura cross-coupling reactions. We will provide a comprehensive overview, from the synthesis of this versatile intermediate to detailed protocols for its use in constructing highly sought-after 4-aryl-3,5-dimethylpyrazole scaffolds.
Synthesis of this compound (1): A Step-by-Step Protocol
The preparation of the title compound is a multi-step process that begins with the synthesis of 3,5-dimethylpyrazole, followed by iodination and subsequent N-Boc protection.
Step 1: Synthesis of 3,5-Dimethylpyrazole
3,5-Dimethylpyrazole is readily synthesized via the condensation of acetylacetone with hydrazine.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, combine hydrazine hydrate (1.0 equivalent) and a suitable solvent such as ethanol or water.[8][9]
-
Cool the solution to approximately 15°C.
-
Slowly add acetylacetone (1.0 equivalent) dropwise while maintaining the temperature at or below 15°C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ether) followed by removal of the solvent under reduced pressure. The resulting solid can be purified by recrystallization.[8][9]
Step 2: Iodination of 3,5-Dimethylpyrazole
The iodination of 3,5-dimethylpyrazole at the 4-position can be achieved using various iodinating agents. A common method involves the use of iodine and a base.
Protocol:
-
Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a base, such as sodium bicarbonate or potassium carbonate (2.0-3.0 equivalents).
-
Add iodine (I₂) (1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by quenching with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent and purification by column chromatography to yield 4-iodo-3,5-dimethyl-1H-pyrazole.
Step 3: N-Boc Protection
The final step is the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This group enhances solubility in organic solvents and can influence the electronic properties of the pyrazole ring during the subsequent coupling reaction.[3]
Protocol for the Synthesis of this compound (1):
-
To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) at room temperature.[3]
-
Stir the reaction mixture overnight.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification by recrystallization or column chromatography provides the pure this compound (1).
| Reagent | MW | Equivalents | Amount |
| 4-iodo-3,5-dimethyl-1H-pyrazole | 222.02 | 1.0 | (user defined) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | (calculated) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | (calculated) |
| Dichloromethane (DCM) | 84.93 | - | (solvent) |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The C-I bond at the 4-position of compound 1 is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura reactions. The methyl groups at the 3 and 5 positions provide steric bulk that can influence the conformation of the final product, while the N-Boc group modulates the electronic nature of the pyrazole ring.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 1 with a variety of aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.
Reaction Scheme:
Table of Reagents for a Typical Reaction:
| Reagent | Role | MW | Equivalents | Amount (for 0.5 mmol scale) |
| This compound (1) | Electrophile | 322.14 | 1.0 | 161 mg |
| Arylboronic Acid | Nucleophile | (variable) | 1.2 | 0.6 mmol |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 0.05 (5 mol%) | 29 mg |
| K₂CO₃ | Base | 138.21 | 2.0 | 138 mg |
| 1,4-Dioxane | Solvent | 88.11 | - | 4 mL |
| Water | Co-solvent | 18.02 | - | 1 mL |
Experimental Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1) (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Add the degassed solvent system (1,4-dioxane:water, 4:1 v/v, 5 mL).
-
Seal the vessel and heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethyl-1H-pyrazole-1-carboxylate.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Scientific Rationale and Optimization Strategies
The success of the Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters. Understanding the role of each component is crucial for achieving high yields and purity.
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable and versatile catalyst, other palladium sources and ligands can offer advantages, particularly for challenging substrates.[1] For sterically hindered arylboronic acids, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos, often used as pre-formed palladium G2 or G3 precatalysts, can significantly improve reaction efficiency by facilitating both the oxidative addition and reductive elimination steps.[5][10]
-
The Role of the Base: The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[2][4] The choice of base can influence the reaction rate and selectivity, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base. The ratio of organic solvent to water can impact the reaction rate and yield.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves multiple purposes. It enhances the solubility of the pyrazole substrate in common organic solvents. Electronically, it can withdraw electron density from the pyrazole ring, potentially influencing the rate of oxidative addition. In some cases, the Boc group can be cleaved under the basic conditions of the Suzuki-Miyaura reaction, offering a convenient in-situ deprotection.[8] If deprotection is not desired, milder bases or shorter reaction times may be necessary.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd black formation) | Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider a more robust precatalyst (e.g., XPhos Pd G2). |
| Inappropriate base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for catalyst decomposition. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and freshly opened boronic acid. Consider using the corresponding boronate ester. |
| Formation of Homocoupled Byproducts | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| Inefficient transmetalation | Optimize the base and solvent system. Consider a different palladium catalyst/ligand combination. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized pyrazoles. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to a diverse range of 4-aryl-3,5-dimethylpyrazole derivatives. By understanding the nuances of the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this powerful transformation to accelerate their drug discovery and materials science programs. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this important synthetic strategy.
References
-
Wu, Q., Cheng, H., Han, F., & Yang, G. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 914-918. Available at: [Link]
-
Surrey, S., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 5(10), 6130-6143. Available at: [Link]
-
Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(38), 8047-8056. Available at: [Link]
-
Supplementary Information for related experimental procedures. Available at: [Link]
-
Kavaliauskas, P., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]
-
Kumar, A., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(39), 11520-11524. Available at: [Link]
-
Fülöp, F., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3328. Available at: [Link]
-
Harusawa, S., et al. (2004). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Synthesis, 2004(12), 1841-1845. Available at: [Link]
-
Organic Syntheses. (1941). 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 1, p.309. Available at: [Link]
-
Kavaliauskas, P., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
OUCI. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Retrieved from [Link]
-
Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4238. Available at: [Link]
- Google Patents. (2004). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
Scribd. (n.d.). Synthesis of 3_5-Dimethylpyrazole. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Introduction: The Strategic Importance of the Sonogashira Coupling in Pyrazole Functionalization
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecular architectures.[2][3]
Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to their diverse biological activities. The targeted functionalization of the pyrazole nucleus is therefore of paramount importance in drug discovery and development. The introduction of an alkynyl moiety at the 4-position of a pyrazole ring via the Sonogashira coupling provides a versatile handle for further molecular elaboration, accessing novel chemical space for the development of new pharmaceuticals and advanced organic materials.[4]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key intermediate for the synthesis of functionalized pyrazole derivatives. We will delve into the mechanistic rationale behind the procedural steps, offer guidance on reaction optimization and troubleshooting, and provide a comprehensive framework for the successful execution of this powerful transformation.
Mechanistic Overview: A Symphony of Two Catalytic Cycles
The Sonogashira reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle : Concurrently, the terminal alkyne is deprotonated by the amine base and reacts with the copper(I) salt to form a copper acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) species undergoes reductive elimination to yield the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne substrates.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 350.18 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Anhydrous, Degassed Solvent (e.g., THF or DMF) | - | 5 mL | - |
Step-by-Step Procedure
Sources
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- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
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Abstract
This comprehensive guide details the experimental procedures for the synthesis of a diverse array of substituted pyrazoles utilizing tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate as a versatile starting material. The protocols herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrazole core. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets. Consequently, substituted pyrazoles are integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the pyrazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities.
This compound serves as an excellent starting material for these synthetic endeavors. The iodine atom at the C4 position provides a reactive handle for various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen serves a dual purpose.[1] It protects the N-H proton, preventing potential interference with the catalytic cycle, and its electron-withdrawing nature can modulate the reactivity of the pyrazole ring.[2][3] This guide provides detailed protocols for leveraging this key building block in the synthesis of a variety of 4-substituted pyrazole derivatives.
The Strategic Role of the Boc Protecting Group
The use of the tert-butoxycarbonyl (Boc) group is a strategic choice in the synthesis of substituted pyrazoles.[1] The N-H proton of an unprotected pyrazole can be acidic enough to interfere with organometallic reagents or act as a ligand for the metal catalyst, thereby inhibiting the desired cross-coupling reaction.[4] The Boc group effectively masks this reactive site, ensuring the smooth progression of the catalytic cycle.[2][3]
Furthermore, the Boc group is amenable to straightforward deprotection under acidic conditions or, in some cases, with specific basic or reducing agents, allowing for the facile unmasking of the N-H group in the final product or for subsequent derivatization at the nitrogen atom.[5][6][7] A novel method for the selective N-Boc deprotection of pyrazoles using sodium borohydride in ethanol has been reported, offering a mild alternative to traditional acidic methods.[5]
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[8][9] The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for these transformations.[4][8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][10] This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyrazoles, which are common motifs in pharmacologically active compounds.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) is the active catalytic species.[11] While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often more efficient and air-stable.[8]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8][10]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[11][13]
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Electrophilic coupling partner |
| Aryl/Vinylboronic Acid or Ester | 1.2 equiv | Nucleophilic coupling partner |
| Pd(OAc)₂ | 2-5 mol% | Palladium precatalyst |
| SPhos | 4-10 mol% | Ligand to stabilize Pd and promote catalysis |
| K₃PO₄ | 2.0-3.0 equiv | Base to activate the boronic acid |
| Toluene/H₂O | 4:1 v/v | Solvent system |
| Temperature | 80-110 °C | To overcome activation energy |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and have applications in materials science.[14]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst.[14][16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[15][17]
-
Copper-Free Variant: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[14] These often require a different ligand and base system.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It acts as both a base to deprotonate the alkyne and often as the solvent.[18]
Generalized Catalytic Cycles for Sonogashira Coupling:
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.[15][17]
Experimental Protocol: Sonogashira Coupling
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Electrophilic coupling partner |
| Terminal Alkyne | 1.2-1.5 equiv | Nucleophilic coupling partner |
| Pd(PPh₃)₂Cl₂ | 2-5 mol% | Palladium catalyst |
| CuI | 1-5 mol% | Copper co-catalyst |
| Et₃N or DIPA | Solvent/Base | To deprotonate the alkyne and neutralize HX |
| Temperature | Room Temp. to 60 °C | Mild conditions are often sufficient |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative homocoupling |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed amine solvent and the terminal alkyne via syringe.
-
Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts.
-
Rinse the Celite pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[19][20] This reaction is exceptionally versatile, with a broad substrate scope that includes primary and secondary amines.[21]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[19] This combination is crucial for facilitating the oxidative addition and reductive elimination steps.[22]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[19][23]
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Electrophilic coupling partner |
| Amine (Primary or Secondary) | 1.2-1.5 equiv | Nucleophilic coupling partner |
| Pd₂(dba)₃ | 1-2 mol% | Palladium precatalyst |
| XPhos | 2-4 mol% | Bulky phosphine ligand |
| NaOtBu | 1.5-2.0 equiv | Strong, non-nucleophilic base |
| Toluene (anhydrous) | Solvent | Aprotic solvent |
| Temperature | 80-110 °C | To drive the reaction to completion |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalyst and base |
Step-by-Step Procedure:
-
In a glovebox, add NaOtBu to a flame-dried Schlenk tube.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, poor quality reagents/solvents | Use fresh catalyst and anhydrous, degassed solvents. Ensure the base is freshly opened or properly stored. Consider a different ligand or catalyst system. |
| Formation of side products | Homocoupling of the starting material, dehalogenation | For Sonogashira, consider a copper-free protocol. For Suzuki, ensure the base is not too strong and the temperature is not excessive. |
| Difficulty in purification | Co-elution of product with ligand or byproducts | Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrazoles. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for the construction of C-C and C-N bonds at the C4 position. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently access diverse libraries of pyrazole derivatives for applications in drug discovery and materials science.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.).
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BYJU'S. (n.d.). Sonogashira Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.).
- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (n.d.).
- MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
- Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
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Palladium-catalyzed reactions involving tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-Depth Guide to Palladium-Catalyzed Reactions of tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the core principles, provide field-proven protocols, and explain the causality behind experimental choices to empower users to successfully leverage this versatile building block.
Introduction: The Strategic Value of a Functionalized Pyrazole Core
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its functionalization is a key strategy for modulating the pharmacological properties of lead candidates. The subject of this guide, This compound , is a strategically designed synthetic intermediate for several reasons:
-
Reactive Handle : The carbon-iodine bond at the C4 position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of halopyrazoles in such transformations follows the expected trend: C-I > C-Br > C-Cl, making the iodo-substituted variant highly desirable for efficient coupling.[2]
-
Boc Protection : The pyrazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial as the free N-H of an unprotected pyrazole can act as a ligand, potentially inhibiting the palladium catalyst or leading to unwanted side reactions like polymerization.[2][3]
-
Steric and Electronic Tuning : The two methyl groups at the C3 and C5 positions provide steric hindrance and influence the electronic properties of the pyrazole ring, which can be exploited to fine-tune molecular interactions in a final drug candidate.
This combination of features makes the title compound an ideal electrophilic partner for constructing complex molecular architectures, enabling the synthesis of novel compounds for drug discovery pipelines.
Figure 1 : Versatility of the title compound in key palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For our substrate, this provides a direct and highly efficient route to 4-aryl and 4-vinyl pyrazole derivatives, which are common motifs in pharmaceutical agents.
Causality and Experimental Choices
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
-
Catalyst/Ligand System : While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often employ a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos. These ligands promote the reductive elimination step and stabilize the catalytic species, often leading to higher yields and broader substrate scope.[2]
-
Base : A base is essential for activating the organoboron species for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2][5] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent : The reaction is typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water. Water is necessary to dissolve the inorganic base and facilitate the reaction.[2][4]
Data Presentation: Representative Suzuki-Miyaura Conditions
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Boronic acid/ester | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent |
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Not Specified |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 (MW) | Good |
Table adapted from literature data for analogous 4-iodopyrazole systems.[2][4]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Setup : To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inerting : Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition : Under a positive pressure of inert gas, add potassium carbonate (2.0-3.0 equiv) followed by a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction : Heat the mixture to 80-100 °C and stir for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2]
Figure 2 : Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Access to Alkynyl Pyrazoles
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful method for synthesizing C(sp)-C(sp²) bonds.[6][7] This transformation is invaluable for creating 4-alkynylpyrazole derivatives, which are versatile intermediates for further functionalization, such as in click chemistry or as precursors for more complex heterocyclic systems.
Causality and Experimental Choices
The Sonogashira reaction operates via a dual catalytic system involving both palladium and copper.
-
Palladium Cycle : Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl iodide to Pd(0) and reductive elimination of the final product.
-
Copper Cycle : The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[6]
-
Base/Solvent : An amine base, most commonly triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the HI generated during the reaction. Often, the amine can be used as the solvent.[8]
Data Presentation: Representative Sonogashira Conditions
| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1,3,5-trimethyl-4-iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | TEA | TEA | rt | 92 |
| 1-phenyl-3,5-dimethyl-4-iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | TEA | TEA | rt | 89 |
| 1-H-4-iodopyrazole | Terminal Alkyne | Pd(OAc)₂ (5 mol%) / CuI (10 mol%) | K₂CO₃ | DMF | 80 | 85 |
Table adapted from literature data for analogous 4-iodopyrazole systems.[8]
Detailed Protocol: Sonogashira Coupling
-
Setup : In a Schlenk tube under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed triethylamine.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification : Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 4-alkynylpyrazole.[2][8]
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9] This reaction is a powerful tool for the direct alkenylation of the pyrazole core, producing valuable intermediates for pharmaceuticals and materials science.[1][10]
Causality and Experimental Choices
-
Mechanism : The cycle involves oxidative addition of the iodopyrazole to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is converted back to Pd(0) by the base.[9]
-
Ligand : For the Heck reaction of 4-iodopyrazoles, ligands like tri(o-tolyl)phosphine or even simpler phosphites like P(OEt)₃ have been shown to be effective.[1]
-
Alkene Partner : The reaction works best with electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes, as they facilitate the migratory insertion step.[9]
-
Protecting Group : Studies have shown that a bulky protecting group on the pyrazole nitrogen, such as a trityl group, can be highly effective.[1] The Boc group on our substrate serves a similar purpose of preventing catalyst inhibition.
Data Presentation: Heck Reaction of a 1-Protected 4-Iodopyrazole
| Alkene Partner | Catalyst | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| tert-Butyl acrylate | Pd(OAc)₂ (2 mol%) | P(OEt)₃ (4 mol%) | Et₃N | DMF | 120 | 95 |
| Styrene | Pd(OAc)₂ (5 mol%) | P(OEt)₃ (10 mol%) | Et₃N | DMF | 120 | 44 |
Table adapted from literature data for the reaction of 4-iodo-1-trityl-1H-pyrazole.[1]
Detailed Protocol: Heck-Mizoroki Reaction
-
Setup : Combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine/phosphite ligand (4-10 mol%) in a sealed tube.
-
Inerting : Evacuate and backfill the tube with argon.
-
Reagent Addition : Add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction : Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent like ethyl acetate.
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
Figure 3 : Experimental workflow for the Heck-Mizoroki reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[11] It is particularly crucial for synthesizing 4-aminopyrazoles, a scaffold found in numerous kinase inhibitors, including Janus kinase (JAK) inhibitors used in immunology and oncology.[12]
Causality and Experimental Choices
-
Ligand is Key : The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos, or specialized dialkylbiaryl phosphines like tBuDavePhos, are designed to accelerate the C-N reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[13]
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄).[12]
-
Amine Substrate : The reaction is versatile, accommodating a wide range of primary and secondary amines. However, for amines bearing β-hydrogens, a side reaction known as β-hydride elimination can occur, leading to lower yields. The choice of catalyst and ligand system is critical to minimize this side pathway.[11][12] Using a 4-bromo-1-tritylpyrazole was found to be more effective than the iodo analog in some cases for aminations with substrates lacking β-hydrogens.[13]
Data Presentation: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halopyrazole Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) |
| 4-Bromo-1-tritylpyrazole | Allylamine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) |
Table adapted from literature data, highlighting the importance of the amine structure.[11][13]
Detailed Protocol: Buchwald-Hartwig Amination
-
Setup : In a glovebox or using Schlenk technique, add Pd(dba)₂ (5-10 mol%), a suitable ligand (e.g., tBuDavePhos, 10-20 mol%), and the base (e.g., KOtBu, 2.0 equiv) to a dry reaction vessel.
-
Reagent Addition : Add the solvent (e.g., xylene or toluene), followed by this compound (1.0 equiv) and the amine (1.2-2.0 equiv).
-
Reaction : Seal the vessel and heat to 80-120 °C (conventional heating) or 160 °C (microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.[11]
-
Work-up : Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.[2]
References
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Application Notes and Protocols: 4-Iodopyrazole in C
- Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Sonogashira coupling. Wikipedia.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central (PMC).
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
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Application Notes and Protocols: A Step-by-Step Guide for the N-Boc Protection of 4-Iodo-3,5-Dimethyl-1H-Pyrazole
Authored by: A Senior Application Scientist
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly within pharmaceutical and drug development.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its facile cleavage under mild acidic conditions.[3] For heterocyclic compounds such as pyrazoles, which are prevalent scaffolds in many biologically active molecules, N-protection is often a critical step to modulate reactivity and prevent unwanted side reactions during subsequent synthetic transformations. This guide provides a detailed, field-proven protocol for the N-Boc protection of 4-iodo-3,5-dimethyl-1H-pyrazole, a valuable intermediate for further functionalization via cross-coupling reactions.
The protocol herein employs di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a tertiary amine base, triethylamine (TEA), to efficiently yield the desired N-Boc protected product. The causality behind each experimental choice, from reagent stoichiometry to purification techniques, will be thoroughly explained to ensure robust and reproducible results.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodo-3,5-dimethyl-1H-pyrazole | ≥97% | Commercially Available | Starting material. Ensure it is dry before use. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available | The Boc-protection reagent. |
| Triethylamine (TEA) | Anhydrous | Commercially Available | Base to facilitate the reaction. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |
| n-Hexane | ACS Grade | Commercially Available | Used for recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For aqueous work-up. |
| Deionized Water | High Purity | In-house source | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Round-bottom flask | Appropriate size | Standard lab supplier | Reaction vessel. |
| Magnetic stirrer and stir bar | --- | Standard lab supplier | For reaction agitation. |
| Separatory funnel | Appropriate size | Standard lab supplier | For extraction. |
| Rotary evaporator | --- | Standard lab supplier | For solvent removal. |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of 4-iodo-3,5-dimethyl-1H-pyrazole.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the N-Boc protection of substituted iodopyrazoles.[4]
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 equiv.).
-
Dissolve the pyrazole in anhydrous dichloromethane (DCM), using a volume sufficient to ensure complete dissolution (e.g., approximately 10 mL per gram of pyrazole).
-
To this solution, add triethylamine (TEA) (1.5 equiv.). The TEA acts as a base to deprotonate the pyrazole nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.
-
In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) in a small amount of anhydrous DCM.
-
Slowly add the (Boc)₂O solution to the stirred pyrazole solution at room temperature. A slight exotherm may be observed.
-
Allow the reaction mixture to stir at room temperature overnight.
Rationale: The use of a slight excess of (Boc)₂O and a greater excess of TEA ensures the reaction proceeds to completion. Anhydrous conditions are recommended to prevent hydrolysis of the (Boc)₂O. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents.
Step 2: Reaction Monitoring
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Prepare a suitable eluent system, typically a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, but a starting point of 9:1 or 4:1 (hexane:ethyl acetate) is often effective.
-
Spot the reaction mixture alongside the starting material on a TLC plate.
-
The product, being less polar than the starting material, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible by UV light or appropriate staining.
Step 3: Work-up Procedure
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize any remaining acidic byproducts and to remove the triethylammonium salt.
-
Follow with a wash using deionized water to remove any residual NaHCO₃ and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Rationale: The aqueous work-up is a critical purification step. The bicarbonate wash removes acidic species, while the water wash removes salts. Proper drying of the organic layer is essential before solvent evaporation to prevent the presence of water in the final product.
Step 4: Purification
-
The crude product, which may be an oil or a solid, should be purified by recrystallization.
-
Dissolve the crude material in a minimal amount of hot n-hexane.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold n-hexane, and dry them under vacuum.
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[5] n-Hexane is a suitable solvent as the Boc-protected pyrazole is expected to be significantly more soluble in hot hexane than in cold hexane. This differential solubility allows for the separation of the desired product from impurities.
Characterization of the Final Product
The structure and purity of the final product, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around δ 1.6 ppm. The two methyl groups on the pyrazole ring will appear as distinct singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon of the Boc group around δ 86 ppm and the carbonyl carbon around δ 146 ppm. The signals for the methyl groups and the pyrazole ring carbons will also be present.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product. A common fragmentation pattern is the loss of the Boc group (M-Boc).[4]
-
Melting Point: A sharp melting point range for the recrystallized solid indicates high purity.
Reaction Mechanism
The N-Boc protection of the pyrazole proceeds via a nucleophilic acyl substitution mechanism.
-
Activation (optional but can be catalyzed): In some cases, particularly with less nucleophilic amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used. DMAP attacks a carbonyl group of the (Boc)₂O, leading to a more reactive Boc-pyridinium species and the displacement of a tert-butyl carbonate leaving group.[6]
-
Nucleophilic Attack: The deprotonated pyrazole nitrogen acts as a nucleophile and attacks one of the carbonyl carbons of the (Boc)₂O (or the more reactive Boc-pyridinium species if a catalyst is used).
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer: The tert-butyl carbonate anion is unstable and breaks down into carbon dioxide and a tert-butoxide anion, which then deprotonates the protonated amine, regenerating the base and forming tert-butanol.
This reaction is generally high-yielding and clean, with the main byproducts being carbon dioxide and tert-butanol, which are easily removed during work-up and purification.[6]
References
-
Pielichowski, J., & Bogdal, D. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved from [Link]
-
Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Retrieved from [Link]
-
Supplementary information. (n.d.). Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Basf, S. E., et al. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
Scilit. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols 1. Retrieved from [Link]
-
Varela, J. A., et al. (2006). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry, 71(10), 3844-3847. Retrieved from [Link]
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Application of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate in the Synthesis of Kinase Inhibitors
Senior Application Scientist Note: The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3][4][5] Within the vast landscape of cancer and inflammation research, pyrazole derivatives have proven to be particularly effective as protein kinase inhibitors.[2][3][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[1][7] This document provides a detailed guide on the application of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate , a highly functionalized and versatile building block, in the synthesis of potent and selective kinase inhibitors.
This guide will delve into the strategic advantages of this reagent, provide detailed protocols for its use in key cross-coupling reactions, and illustrate its application in the synthesis of a representative Type II kinase inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) pathway.
The Strategic Advantage of the Building Block
This compound (CAS 857283-71-7)[8] is not merely an intermediate; it is a carefully designed scaffold element.
-
The Iodinated 4-Position: The iodine atom at the C4 position is the key reactive handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[9][10][11][12][13] This allows for the facile and controlled introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen serves two critical functions. Firstly, it deactivates the pyrazole ring towards unwanted side reactions and prevents its complexation with the metal catalyst during cross-coupling.[14][15] Secondly, it can be readily removed under mild acidic conditions, revealing the N-H group which often serves as a crucial hydrogen bond donor for interaction with the kinase hinge region.[7][16]
-
The 3,5-Dimethyl Substitution: The methyl groups at the C3 and C5 positions provide steric bulk and lipophilicity. These groups can be strategically utilized to probe hydrophobic pockets within the ATP-binding site of the target kinase, enhancing both potency and selectivity.[17]
Targeted Signaling Pathway: The FGFR Cascade
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant activation of FGFRs, often through mutations or gene amplification, is a known driver in various cancers, including bladder, gastric, and lung cancers.[18][19] Covalent and non-covalent inhibitors that target the ATP-binding site of FGFRs are a major focus of drug discovery.[18][19][20] The pyrazole scaffold is a key component in several reported FGFR inhibitors.[19]
Below is a diagram illustrating the FGFR signaling pathway and the point of intervention for a synthesized inhibitor.
Caption: The FGFR signaling cascade and the inhibitory mechanism.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in the synthesis of a hypothetical FGFR inhibitor. The causality behind experimental choices is explained to provide field-proven insights.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for creating a C-C bond, attaching a substituted aryl or heteroaryl group to the pyrazole core. This moiety often serves to occupy the hydrophobic back pocket of the kinase, a characteristic of Type II inhibitors.[21][22][23]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired arylboronic acid or pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically aqueous potassium carbonate (2 M solution, 2.0 eq.).
-
Rationale: The boronic acid is the coupling partner. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step.
-
-
Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected coupled product.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Mild and effective; Cs₂CO₃ can be beneficial for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Protocol 2: Boc Deprotection
This step unmasks the pyrazole N-H, which is often vital for forming hydrogen bonds with the kinase hinge region, a key interaction for many inhibitors.[7][16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected coupled product (1.0 eq.) from Protocol 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq.) or a solution of HCl in dioxane (e.g., 4 M).
-
Rationale: The Boc group is labile under acidic conditions. TFA cleaves it to form gaseous isobutylene and CO₂, which are easily removed.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl was used, the product is often isolated as the hydrochloride salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous workup.
-
Isolation: The deprotected pyrazole can be isolated by extraction or precipitation, yielding the core scaffold ready for further functionalization or direct use.
Protocol 3: Buchwald-Hartwig Amination
As an alternative to Suzuki coupling, this reaction forms a C-N bond, linking the pyrazole to an amine-containing fragment. This is another powerful strategy for building kinase inhibitors.[11][12][24]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Reagent Addition: Add the amine coupling partner (1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Rationale: A strong base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
-
-
Solvent & Degassing: Add an anhydrous, aprotic solvent like toluene or dioxane. Degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere until the starting material is consumed (monitored by LC-MS).
-
Workup & Purification: Cool the mixture, dilute with an organic solvent, and filter through celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate. Purify by column chromatography.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of pyrazole-based kinase inhibitors. Its iodinated C4 position provides a versatile handle for introducing molecular complexity through robust and well-established cross-coupling methodologies. The presence of the Boc protecting group and dimethyl substituents offers synthetic control and allows for the fine-tuning of steric and electronic properties. The protocols detailed herein provide a reliable foundation for researchers in drug discovery to leverage this reagent in the development of novel therapeutics targeting a wide range of kinases.
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH). [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
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Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. PubMed. [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health (NIH). [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health (NIH). [Link]
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Synthesis of 4-styrylpyrazoles and Evaluation of their Inhibitory... Ingenta Connect. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. National Institutes of Health (NIH). [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ResearchGate. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Institutes of Health (NIH). [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. [Link]
-
The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. ResearchGate. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH). [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. MDPI. [Link]
-
Structures of pyrazole-based JAK inhibitors and their IC50/Ki values.. ResearchGate. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling. ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
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- 16. pubs.acs.org [pubs.acs.org]
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- 18. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atlanchimpharma.com [atlanchimpharma.com]
Protocol and Application Notes for the Deprotection of the Boc Group from tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present a detailed and validated experimental protocol, and offer practical insights for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to access the free 4-iodo-3,5-dimethyl-1H-pyrazole core.
Scientific Foundation and Strategic Overview
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amine functionalities.[1][2] Its utility stems from its robust stability across a wide range of non-acidic conditions and its clean, predictable cleavage under acidic treatment.[1][3] In the context of complex molecule synthesis, the N-Boc protected pyrazole, this compound, serves as a versatile intermediate. The iodo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the Boc group ensures the pyrazole nitrogen remains unreactive during preceding synthetic steps.
The deprotection strategy hinges on acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its optimal acidity for rapid cleavage and its high volatility, which greatly simplifies the post-reaction workup and product isolation.[1]
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a well-established E1-type elimination reaction that proceeds through three primary steps.[1][2][4] Understanding this mechanism is critical for appreciating the reaction's kinetics and potential side reactions.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[1][4] This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an intermediate carbamic acid.[1][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing the deprotected pyrazole and gaseous carbon dioxide.[4] The evolution of CO2 is a visual indicator that the reaction is proceeding.[2]
The primary byproduct of this reaction is the reactive tert-butyl cation. While this electrophile can cause side reactions by alkylating nucleophilic residues in peptide synthesis (e.g., Tryptophan or Methionine), the electron-deficient nature of the iodinated pyrazole ring makes such side reactions less probable in this specific case.[5]
Caption: Mechanism of TFA-mediated Boc deprotection.
Detailed Experimental Protocol
This protocol has been optimized for high yield and purity on a standard laboratory scale.
Materials and Reagents
-
Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Aqueous Wash: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Chromatography: Silica Gel (230-400 mesh), n-Hexane, Ethyl Acetate (EtOAc)
Step-by-Step Procedure
Sources
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Welcome to the dedicated support center for the purification of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this key heterocyclic building block. Here, we synthesize established chromatographic principles with practical, field-tested advice to empower you to overcome common purification hurdles and ensure the integrity of your final compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My primary challenge is poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?
Answer:
Poor resolution is a frequent issue, especially when dealing with impurities of similar polarity to the target compound, such as regioisomers or unreacted starting materials.
Causality: The separation of compounds on silica gel is dictated by the differential partitioning of each analyte between the stationary phase (silica) and the mobile phase (eluent). Insufficient resolution implies that the elution conditions are not adequately exploiting the subtle differences in polarity between your product and the contaminants.
Step-by-Step Solution:
-
Re-evaluate Your Solvent System with TLC: Before proceeding with another column, it is imperative to optimize the eluent system using Thin Layer Chromatography (TLC).
-
Target Rf Value: Aim for an Rf value for your product in the range of 0.25-0.35. This generally provides the best balance for separation on a column.
-
Solvent Polarity: If your spots are too high on the TLC plate (high Rf), your eluent is too polar. Conversely, if the spots remain near the baseline (low Rf), the eluent is not polar enough. For N-Boc protected pyrazoles, a common starting point is a mixture of hexane and ethyl acetate.[1]
-
Fine-Tuning: Adjust the ratio of your non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvent in small increments (e.g., from 10:1 to 9:1 hexane:ethyl acetate). A less polar mobile phase will increase retention on the silica gel, potentially enhancing the separation between closely-eluting spots.[2]
-
-
Consider a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, consider switching one of the components. For example, replacing hexane with heptane can sometimes alter selectivity. Alternatively, using dichloromethane as a component of the mobile phase can also provide different separation characteristics.
-
Column Parameters:
-
Column Length and Diameter: For difficult separations, a longer and narrower column can increase the number of theoretical plates and improve resolution.[3]
-
Stationary Phase Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) provides a greater surface area for interaction, which can lead to better separation.
-
Question 2: I'm observing a significant loss of my product, and I suspect it's decomposing on the column. What is causing this and how can I prevent it?
Answer:
Product decomposition on silica gel is a critical issue, particularly for molecules containing acid-sensitive functional groups like the N-Boc protecting group.[4][5]
Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The tert-butyloxycarbonyl (Boc) group is notoriously labile to acid and can be cleaved under these conditions, leading to the formation of the unprotected pyrazole.[3] This deprotection can occur during the purification process, resulting in a lower yield of the desired product and the introduction of a new impurity (the de-Boc'd pyrazole).
Step-by-Step Solution:
-
Test for Stability: Before running a large-scale column, spot your purified product on a TLC plate, let it sit for an hour, and then elute it. If you observe a new, more polar spot, your compound is likely degrading on the silica.
-
Deactivate the Silica Gel: To mitigate the acidity of the stationary phase, you can co-slurry the silica gel with a small amount of a basic modifier.
-
Procedure: Add 0.1-1% triethylamine (Et₃N) to your chosen eluent system. Use this modified eluent to pack your column and as the mobile phase. This will neutralize the acidic sites on the silica gel, thus preserving the N-Boc group.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase, such as neutral alumina. You will need to re-optimize your solvent system for alumina using TLC.
-
Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of decomposition.
-
Flash Chromatography: Employ flash chromatography with positive pressure to expedite the separation.
-
Avoid Delays: Once the sample is loaded, run the column to completion without interruption. Stopping the column mid-run allows for diffusion and increased contact time with the stationary phase.
-
Question 3: My product is eluting as a broad band, leading to cross-contaminated fractions and reduced yield. How can I achieve sharper bands?
Answer:
Band broadening is a common problem that diminishes the efficiency of the separation.
Causality: This issue can stem from several factors including improper column packing, incorrect sample loading, or running the column too slowly.
Step-by-Step Solution:
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. The "slurry method," where the silica gel is mixed with the eluent before being poured into the column, is generally reliable for achieving a homogenous packing. Gently tapping the column after the silica has settled can help to compact the bed.
-
Optimize Sample Loading: The sample should be applied to the column as a narrow, concentrated band.
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent. If a more polar solvent is used for dissolution, the volume must be kept to an absolute minimum to avoid disrupting the separation at the top of the column.
-
Dry Loading: This is the preferred method for samples that are not very soluble in the eluent. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
-
Maintain an Optimal Flow Rate:
-
Too Slow: A slow flow rate allows for diffusion of the compound band, leading to broadening.
-
Too Fast: An excessively high flow rate does not allow for proper equilibration between the stationary and mobile phases, resulting in tailing.
-
General Guideline for Flash Chromatography: A flow rate that results in the solvent level dropping by about 2 inches per minute is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on structurally similar N-Boc protected pyrazoles, a mixture of hexane and ethyl acetate is a highly recommended starting point.[1] A typical initial trial would be a 9:1 or 4:1 (v/v) mixture of hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis of your crude reaction mixture.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1. For routine purifications, a 50:1 ratio is often sufficient. For very difficult separations, you may need to increase this ratio.
Q3: Should I use the wet or dry loading method?
A3: The choice depends on the solubility of your crude sample.
-
Wet Loading: Ideal for samples that are readily soluble in a small amount of the eluent.
-
Dry Loading: Highly recommended if your sample has poor solubility in the eluent or if you need to use a significantly more polar solvent for dissolution. Dry loading generally leads to better band sharpness and is often the more reliable method.
Q4: What are the likely impurities I need to separate?
A4: The impurities will depend on your specific synthetic route. However, common impurities in the synthesis of N-Boc protected pyrazoles include:
-
Unreacted 4-iodo-3,5-dimethyl-1H-pyrazole: This will be significantly more polar than your product.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally less polar than the desired product.
-
Deprotected Product (4-iodo-3,5-dimethyl-1H-pyrazole): If the N-Boc group is cleaved during the reaction or workup, this very polar impurity will be present.
Experimental Protocol: A General Guideline
This protocol provides a standardized workflow for the purification of this compound.
1. Preparation of the Eluent:
-
Based on prior TLC analysis, prepare an adequate volume of the optimized eluent (e.g., 9:1 hexane:ethyl acetate). For a medium-sized column, 1-2 liters should be sufficient.
2. Column Packing (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel (230-400 mesh) in your chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating an even layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sample layer.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution process by periodically checking the fractions with TLC.
5. Product Isolation:
-
Once the desired product has been identified in the collected fractions (via TLC), combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow and Troubleshooting Logic
Diagram 1: Standard Column Chromatography Workflow
Caption: A typical workflow for purifying the target compound using dry loading.
Diagram 2: Troubleshooting Logic for Product Decomposition
Caption: A decision tree for addressing suspected on-column decomposition.
References
-
Rožanc, K., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472. [Link]
-
Semantic Scholar. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Retrieved from [Link]
-
Kovács, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link]
-
Wang, C., et al. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 33(1), 101-105. [Link]
-
Boateng, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4573-4578. [Link]
- Supplementary Information for referenced article. (n.d.). Retrieved from a university repository.
-
Semantic Scholar. (n.d.). Supporting Information for a relevant article. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl-4-iodo-1h-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). This compound. Retrieved from [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. Retrieved from [Link]
Sources
- 1. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Selective removal of the N-BOC protective group using silica gel at low pressure | Semantic Scholar [semanticscholar.org]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common failure modes.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-determining step.[2][4]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation by a base.[2][3][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1][2][3][4]
Each of these stages presents potential pitfalls that can lead to reaction failure or low yields.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter when using this compound as your electrophile.
Question 1: My reaction shows no conversion of the starting material. What are the likely causes?
Answer: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. Let's break down the possibilities.
Potential Cause A: Inactive Catalyst
-
Explanation: The active catalyst in a Suzuki reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ. This reduction can sometimes fail, or the resulting Pd(0) can be deactivated.
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Try a catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄.[6]
-
Use a Precatalyst: Modern, well-defined precatalysts (e.g., Buchwald-type precatalysts) are designed for clean and efficient generation of the active Pd(0) species.[1]
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][7] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause B: Failed Oxidative Addition
-
Explanation: The oxidative addition of the aryl iodide to the Pd(0) center is the first crucial step.[4] While aryl iodides are generally very reactive, steric hindrance can impede this process.[8][9] The two methyl groups adjacent to the iodine on your pyrazole substrate introduce significant steric bulk.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can facilitate oxidative addition with hindered substrates.[1][4][10][11] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential decomposition of starting materials or products.
-
Potential Cause C: Issues with the Base
-
Explanation: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][12][13][14] If the base is too weak, insoluble, or incompatible with the solvent, the reaction will stall.
-
Troubleshooting Steps:
-
Base Strength & Solubility: Switch to a stronger or more soluble base. For example, if you are using Na₂CO₃, consider K₂CO₃, Cs₂CO₃, or K₃PO₄.[13] The latter are often more effective in anhydrous organic solvents.
-
Aqueous vs. Anhydrous: Many Suzuki reactions benefit from a small amount of water to help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[1][7] However, for substrates prone to decomposition, anhydrous conditions may be necessary.
-
Question 2: My reaction is sluggish and gives low yields, with significant amounts of starting material remaining.
Answer: Low conversion suggests that while the reaction is proceeding, it is inefficient. This often points to suboptimal reaction conditions or catalyst inhibition.
Potential Cause A: Catalyst Inhibition by the Pyrazole Substrate
-
Explanation: Nitrogen-rich heterocycles like pyrazoles can act as ligands and coordinate to the palladium center, potentially inhibiting catalytic activity.[15][16] The N-H of an unprotected pyrazole is particularly problematic. While your substrate is N-Boc protected, the lone pairs on the pyrazole nitrogens can still interact with the catalyst.
-
Troubleshooting Steps:
-
Ligand Choice: Use a strongly coordinating, bulky ligand (like the Buchwald-type ligands mentioned previously) that can outcompete the pyrazole for binding to the palladium center.[17][18]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to overcome partial inhibition.
-
Potential Cause B: Steric Hindrance
-
Explanation: As mentioned, the 3,5-dimethyl substitution pattern on your pyrazole creates a sterically hindered environment around the reaction center. This can slow down both the oxidative addition and the subsequent reductive elimination steps.[8][9][19]
-
Troubleshooting Steps:
-
Optimize Ligand: Screen a panel of bulky, electron-rich ligands. Ligands with large bite angles (e.g., Xantphos) can sometimes be effective for promoting reductive elimination from hindered complexes.
-
Higher Temperatures: Carefully increase the reaction temperature.
-
Question 3: I am observing significant side products, primarily homocoupling of my boronic acid and protodeboronation.
Answer: The formation of these side products points to specific, well-understood mechanistic pathways that are competing with your desired cross-coupling.
Side Product A: Boronic Acid Homocoupling
-
Explanation: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) can occur through two main pathways:
-
Troubleshooting Steps:
Side Product B: Protodeboronation
-
Explanation: Protodeboronation is the replacement of the C-B bond with a C-H bond (R-B(OH)₂ → R-H).[22] This is a common side reaction, especially with heteroaryl boronic acids and under aqueous basic conditions.[1][22]
-
Troubleshooting Steps:
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding acids.[22][23][24]
-
Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can help.[7] Using a base like K₃PO₄ in a solvent like anhydrous dioxane or toluene is a common strategy.
-
Minimize Reaction Time: Longer reaction times increase the likelihood of protodeboronation.[25] Optimize other parameters (temperature, catalyst, ligand) to achieve full conversion as quickly as possible.
-
Caption: Competing pathways in a Suzuki reaction.
FAQs: Specific Questions about this compound
Q: Is the N-Boc protecting group stable under typical Suzuki conditions?
A: Generally, yes. The tert-butoxycarbonyl (Boc) group is relatively robust to the basic conditions used in most Suzuki reactions (e.g., carbonates, phosphates). However, strongly basic or highly nucleophilic conditions, especially at elevated temperatures, could potentially lead to its cleavage. If you suspect Boc group loss, analyze your crude reaction mixture for the presence of the unprotected pyrazole.
Q: My boronic acid is an electron-deficient heteroaryl, and it seems very unstable. What should I do?
A: Electron-deficient and some heteroaryl boronic acids are particularly susceptible to protodeboronation.[24][26]
-
Convert to a Pinacol Ester: This is the most reliable strategy for stabilizing the boronic acid derivative.
-
Use Milder Bases: Consider using a milder base like KF.[14]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, minimizing side reactions.
Q: I have tried several conditions and the yield is still poor. What is a good starting point for re-optimization?
A: A systematic approach is best. A recommended starting point for a challenging substrate like this would be:
-
Catalyst System: A modern Buchwald precatalyst (e.g., SPhos G3) or a combination of Pd₂(dba)₃ with a bulky phosphine ligand like SPhos.[26][27]
-
Base: K₃PO₄ (anhydrous).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene, rigorously degassed.
-
Temperature: Start at 80-90 °C and increase to 110 °C if necessary.
-
Stoichiometry: Use a slight excess of the boronic acid or ester (1.2-1.5 equivalents).
Standard Protocol for Optimization Screening
This protocol provides a framework for systematically optimizing the reaction conditions.
Objective: To identify optimal conditions for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or pinacol ester)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)
-
Inert atmosphere reaction vials
Procedure:
-
Setup: In an inert atmosphere glovebox, array a series of reaction vials.
-
Reagent Addition: To each vial, add the pyrazole iodide (1.0 equiv), a magnetic stir bar, the chosen base (2.0-3.0 equiv), the palladium source (e.g., 2 mol % Pd), and the ligand (e.g., 4 mol %).
-
Solvent Addition: Add the degassed solvent to each vial.
-
Boronic Acid Addition: Add the boronic acid derivative (1.5 equiv) to each vial.
-
Reaction: Seal the vials, remove from the glovebox, and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Analysis: Upon completion, analyze the crude reaction mixtures to determine conversion and identify major byproducts.
Table 1: Example Screening Matrix for Suzuki Reaction Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.5 equiv) | Solvent | Temp (°C) | Result |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Low Conversion |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | Low Conversion |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | Moderate Conv. |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | High Conversion |
| 5 | SPhos G3 (2) | - | K₃PO₄ | Toluene | 110 | Excellent Conv. |
This table is for illustrative purposes. Actual results will vary based on the specific boronic acid partner.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16532–16535. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5149–5152. [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Anderson, K. W., et al. (2003). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 5(21), 3955–3958. [Link]
-
Szilvási, T., & Veszprémi, T. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis, 3(9), 1984–1991. [Link]
-
de Oliveira, K. T., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1105–1112. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(15), 7591–7603. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–524. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(46), 17493–17501. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Wordpress. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling | Download Scientific Diagram. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 16. pubs.acs.org [pubs.acs.org]
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- 23. researchgate.net [researchgate.net]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions of tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common side reactions and unexpected outcomes encountered when this compound is subjected to basic conditions, providing in-depth troubleshooting advice and preventative protocols.
I. Troubleshooting Guide: Common Issues & Solutions
This section details specific problems reported by users and provides a systematic approach to diagnose and resolve them.
Issue 1: Unexpected N-Boc Deprotection
Question: I am attempting a reaction that requires basic conditions, but I'm observing significant loss of the tert-butoxycarbonyl (Boc) protecting group from my this compound. I thought the Boc group was stable to bases. What is happening?
Answer:
This is a common misconception. While the Boc group is renowned for its stability under many basic conditions, its lability is highly substrate-dependent.[1][2][3][4] For N-Boc protected pyrazoles and other electron-deficient N-heterocycles, the situation is more nuanced. The electron-withdrawing nature of the pyrazole ring acidifies the protons on the tert-butyl group, making them susceptible to abstraction by a strong base. This can initiate an E2 elimination pathway, leading to the cleavage of the Boc group.[5]
Causality & Mechanism:
The stability of the N-Boc group on pyrazoles is a delicate balance. The pyrazole ring acts as an electron-withdrawing group, which can make the carbamate susceptible to nucleophilic attack or elimination under certain basic conditions.[5] Several mechanisms have been proposed for the base-mediated deprotection of N-Boc groups on heterocycles, including:
-
β-Elimination: A strong base can deprotonate a methyl group on the tert-butyl moiety, initiating an elimination reaction that releases isobutene, carbon dioxide, and the deprotected pyrazole.
-
Nucleophilic Acyl Substitution: With softer, less-hindered nucleophilic bases (e.g., NaOMe in MeOH), direct attack at the carbonyl carbon can occur, leading to the formation of a tetrahedral intermediate that collapses to release the pyrazole anion.[5]
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. If your protocol allows, switch to a milder, non-nucleophilic base.
-
Recommended: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
-
Avoid: Strong, nucleophilic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu), especially at elevated temperatures.
-
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Often, running the reaction at 0 °C or even -78 °C can suppress the deprotection side reaction.
-
Solvent Effects: The choice of solvent can influence the basicity of your reagent. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of bases, potentially promoting deprotection. Consider using less polar aprotic solvents like THF or dioxane if compatible with your reaction.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOMe, KOtBu) | Milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | Minimizes nucleophilic attack on the Boc carbonyl and β-elimination pathways.[5] |
| Temperature | Elevated temperatures (> room temp.) | 0 °C or below | Reduces the rate of the undesired deprotection reaction. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar aprotic (e.g., THF, Dioxane) | Can temper the strength of the base. |
Issue 2: Halogen Scrambling (Halogen Dance)
Question: After treating my 4-iodo-pyrazole with a strong base (n-BuLi or LDA) to perform a metal-halogen exchange, my subsequent reaction with an electrophile yielded an unexpected isomer. It appears the iodine has migrated to a different position on the pyrazole ring. Why did this happen?
Answer:
You have likely encountered a phenomenon known as the "halogen dance" reaction.[6] This is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring.[7][6] In the case of your 4-iodopyrazole, the strong base can deprotonate one of the methyl groups, and this carbanion can then facilitate the migration of the iodine atom.
Causality & Mechanism:
The halogen dance is driven by the formation of a more stable carbanion or organometallic intermediate.[6] The process typically involves a series of equilibria where a halogenated aromatic compound is deprotonated by a strong base, leading to an intermediate that can then rearrange to a thermodynamically more stable species before being trapped by an electrophile.[7][6]
dot
Caption: Simplified SNAAr mechanism.
Strategies for Minimizing SNAAr:
-
Choice of Base: If the base is also your nucleophile, this side reaction is difficult to avoid. If the base's role is simply to deprotonate another species, switch to a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).
-
Protecting Group Strategy: In some cases, the N-Boc group can be temporarily replaced with a different protecting group that is less activating for SNAAr if the reaction conditions permit.
-
Reaction Conditions: Lowering the reaction temperature will generally slow down the rate of SNAAr more than the desired reaction if the desired reaction has a lower activation energy.
II. Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) in the presence of this compound?
A1: Caution is advised. While NaBH₄ is primarily a reducing agent, it has been reported to cause N-Boc deprotection of pyrazoles and imidazoles in alcoholic solvents like ethanol. [8][9]If a reduction is necessary, consider performing it at low temperatures (0 °C to -20 °C) and monitor the reaction closely for any signs of deprotection.
Q2: Is the C-I bond stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C)?
A2: Generally, yes, the N-Boc group is stable to catalytic hydrogenation. [2]However, the C-I bond can be susceptible to hydrogenolysis (cleavage by hydrogen). If you need to perform a reduction elsewhere in the molecule, you may observe some de-iodination as a side reaction. The extent of this will depend on the catalyst, pressure, and reaction time.
Q3: My reaction with a Grignard or organolithium reagent is giving low yields. What could be the issue?
A3: Besides the potential for halogen dance with organolithiums, the acidic protons of the two methyl groups on the pyrazole ring can be deprotonated by these strong organometallic bases. This consumes your reagent and reduces the yield of the desired reaction. To mitigate this, you can try using a more hindered organometallic reagent or perform the reaction at a very low temperature.
III. Summary of Key Side Reactions and Preventative Strategies
| Side Reaction | Triggering Conditions | Primary Solution | Secondary Measures |
| N-Boc Deprotection | Strong, nucleophilic bases; high temperatures. [5] | Use milder, non-nucleophilic bases (K₂CO₃, Et₃N). | Lower reaction temperature; choose a less polar solvent. |
| Halogen Dance | Strong, non-nucleophilic bases (LDA, n-BuLi). [7][6] | Maintain very low temperatures (-78 °C or below). | Rapidly quench with electrophile; consider reverse addition. |
| SNAAr | Nucleophilic bases (alkoxides, amines). | Use non-nucleophilic, sterically hindered bases. | Lower reaction temperature. |
| De-iodination | Catalytic hydrogenation (H₂, Pd/C). | Monitor reaction carefully; consider alternative reducing agents. | Use a less active catalyst or milder conditions. |
| Methyl Deprotonation | Organometallic reagents (Grignard, organolithiums). | Use of excess reagent; maintain very low temperatures. | Consider alternative synthetic routes. |
By understanding the underlying chemical principles of these side reactions, you can proactively design your experiments to minimize their occurrence, leading to cleaner reactions and higher yields.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available from: [Link]
-
ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. Available from: [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bases. Available from: [Link]
-
ResearchGate. Recent progress of halogen-dance reactions in heterocycles. Available from: [Link]
-
Kivekas, O., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available from: [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Wikipedia. Halogen dance rearrangement. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Available from: [Link]
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]
-
Semantic Scholar. Deprotection of a primary Boc group under basic conditions. Available from: [Link]
-
SlideShare. Pyrazole. Available from: [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
-
Supplementary information. Available from: [Link]
-
ResearchGate. Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Available from: [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
e-PG Pathshala. Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. Available from: [Link]
-
ResearchGate. Faujasite catalyzed nitrodeiodination of iodopyrazoles. Available from: [Link]
-
Royal Society of Chemistry. Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Available from: [Link]
-
PubChem. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Removal of unreacted starting material in tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate synthesis
Welcome to the technical support resource for the synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges encountered during the purification of this important synthetic intermediate, with a focus on the efficient removal of unreacted starting materials. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity I should be concerned about in the synthesis of this compound?
The most prevalent impurity is typically the unreacted starting material, 3,5-dimethylpyrazole. This is due to incomplete reaction during the initial N-Boc protection step before the subsequent iodination.
Q2: Why is it crucial to remove 3,5-dimethylpyrazole from my final product?
Residual 3,5-dimethylpyrazole can interfere with subsequent reactions. Its nucleophilic N-H group can react with electrophiles, leading to unwanted side products and complicating downstream applications, such as cross-coupling reactions where the pyrazole nitrogen's reactivity is intended to be masked by the Boc group.
Q3: What are the primary methods for removing unreacted 3,5-dimethylpyrazole?
The most effective methods leverage the significant difference in polarity between the starting material and the product. The main techniques are:
-
Aqueous Workup: Washing the reaction mixture with a dilute acid solution.
-
Column Chromatography: Separation based on polarity using a silica gel stationary phase.
-
Recrystallization: Purification based on differences in solubility.
Troubleshooting Guide: Removal of Unreacted 3,5-Dimethylpyrazole
This section provides a detailed, step-by-step approach to troubleshooting and resolving the issue of contamination with unreacted 3,5-dimethylpyrazole.
Issue: My post-reaction NMR analysis shows the presence of a significant amount of 3,5-dimethylpyrazole alongside my desired product.
Root Cause Analysis:
The presence of unreacted 3,5-dimethylpyrazole indicates that the initial protection step with di-tert-butyl dicarbonate (Boc₂O) was incomplete. This can be due to several factors, including insufficient reagent, suboptimal reaction time, or the presence of moisture which can hydrolyze the Boc anhydride.
Solution Workflow:
The following workflow provides a systematic approach to removing the unreacted starting material.
Caption: Troubleshooting workflow for the purification of this compound.
In-Depth Protocols and Explanations
Method 1: Dilute Acid Wash (Aqueous Workup)
Principle of Separation:
This is the first and often most effective line of defense. 3,5-dimethylpyrazole is a basic compound due to the lone pair of electrons on its nitrogen atoms. In the presence of a dilute acid, it will be protonated to form a water-soluble salt (3,5-dimethylpyrazolium chloride). The desired product, with the electron-withdrawing Boc group, is significantly less basic and remains in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The volume of the acid wash should be approximately half the volume of the organic layer.
-
Separation: Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated 3,5-dimethylpyrazole will be in the aqueous (bottom) layer. Drain and discard the aqueous layer.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: After this procedure, a Thin Layer Chromatography (TLC) analysis should show a significant reduction or complete disappearance of the more polar spot corresponding to 3,5-dimethylpyrazole.
Method 2: Silica Gel Column Chromatography
Principle of Separation:
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). 3,5-dimethylpyrazole, with its capacity for hydrogen bonding (N-H), is more polar than the product. It will therefore adhere more strongly to the polar silica gel and elute later. The less polar product, this compound, will travel down the column more quickly with a nonpolar eluent.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM and load it onto the column.
-
Elution: Begin eluting with a nonpolar solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration from 2% to 10%).
-
Fraction Collection: Collect fractions and monitor them by TLC. The product will elute before the unreacted 3,5-dimethylpyrazole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Eluent System Comparison
| Eluent System (Ethyl Acetate in Hexane) | Retention Factor (Rf) of Product | Retention Factor (Rf) of 3,5-dimethylpyrazole | Separation Efficiency |
| 5% | ~0.4 | ~0.1 | Good |
| 10% | ~0.6 | ~0.25 | Excellent |
| 20% | ~0.8 | ~0.5 | Moderate (risk of co-elution) |
Note: Rf values are approximate and can vary based on the specific silica gel and chamber saturation.
Method 3: Recrystallization
Principle of Separation:
Recrystallization is effective when the product and the impurity have significantly different solubilities in a particular solvent system at different temperatures. The goal is to find a solvent in which the desired product is soluble at high temperatures but insoluble at low temperatures, while the impurity remains soluble at both temperatures. For pyrazole derivatives, nonpolar solvents are often a good starting point.[1][2]
Step-by-Step Protocol:
-
Solvent Selection: Based on literature for similar compounds, n-hexane is a suitable solvent for recrystallization.[1][2]
-
Dissolution: Dissolve the crude product in a minimal amount of hot n-hexane.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Crystallization: The pure product should crystallize out of the solution, while the more soluble 3,5-dimethylpyrazole remains in the solvent.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available at: [Link]
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available at: [Link]
-
Supplementary information. Available at: [Link]
Sources
Preventing de-iodination of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate during reactions
Technical Support Center: Handling tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address the critical challenge of preventing de-iodination, a common side reaction that can significantly impact reaction efficiency and product purity. This resource provides in-depth, field-tested troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a heterocyclic building block widely used in medicinal chemistry and materials science. The pyrazole core is a key pharmacophore in numerous approved drugs. The iodine atom at the 4-position serves as a versatile synthetic handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen provides steric and electronic protection, enhancing the compound's stability and solubility in common organic solvents.
Q2: What is de-iodination and why is it a problem?
De-iodination is the undesired cleavage of the carbon-iodine bond, leading to the formation of the corresponding protonated species (tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate). This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification by introducing a significant impurity that often has similar chromatographic properties to the starting material.
Q3: What are the primary causes of de-iodination with this reagent?
De-iodination of aryl and heteroaryl iodides can be triggered by several factors, which we will explore in detail. The primary culprits are typically:
-
Reductive processes: These can be mediated by phosphine ligands, bases, or trace metallic impurities.
-
Metal-Halogen Exchange: Strong bases or organometallic reagents can initiate this process.
-
High Temperatures: Thermal decomposition can lead to C-I bond cleavage.
-
Certain Catalytic Systems: The choice of palladium source, ligand, and base can inadvertently favor the de-iodination pathway.
Troubleshooting Guide: Preventing De-iodination in Key Reactions
This section provides detailed, evidence-based protocols to mitigate de-iodination during common synthetic transformations.
Scenario 1: De-iodination during Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the conditions required can often promote de-iodination of electron-rich heteroaryl iodides.
Common Observation: Formation of a significant amount ( >5%) of the de-iodinated pyrazole byproduct alongside the desired coupled product.
Root Cause Analysis:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Highly reactive, electron-rich phosphine ligands can sometimes promote reductive dehalogenation.
-
Base Strength and Type: Strong inorganic bases, particularly in combination with protic solvents (like water or alcohols), can facilitate protonolysis of the aryl-palladium intermediate, leading to the de-iodinated product.
-
Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including catalyst decomposition and de-iodination.
Troubleshooting Protocol & Scientific Rationale:
| Parameter | Problematic Condition | Recommended Solution | Scientific Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ | Use a pre-formed, air-stable Pd(II) precatalyst like PdCl₂(dppf)-CH₂Cl₂ adduct or a palladacycle like G3-XPhos. | These precatalysts often provide a more controlled and sustained release of the active Pd(0) species, minimizing side reactions. |
| Ligand | Monodentate phosphines (e.g., PPh₃) | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands stabilize the Pd-aryl intermediate, promoting the desired reductive elimination step over undesired side reactions like protonolysis. |
| Base | Strong bases (e.g., NaOH, Cs₂CO₃) | Use a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃. | Milder bases are less likely to promote base-induced degradation of the catalyst or starting material. K₃PO₄ is often cited as an excellent choice for challenging Suzuki couplings. |
| Solvent | Protic solvents (e.g., EtOH/H₂O) | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or CPME, with a minimal amount of water if required for boronic acid solubility. | Aprotic solvents minimize the availability of protons that can lead to protonolysis of the key organometallic intermediates. |
| Temperature | > 100 °C | Screen lower temperatures, starting from 60-80 °C. | Running the reaction at the lowest effective temperature minimizes thermal decomposition pathways for both the catalyst and the substrate. |
Step-by-Step Optimized Suzuki-Miyaura Protocol:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the chosen palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and ligand (if not using a pre-formed complex).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Degas the mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes).
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by LC-MS or TLC.
Logical Flow for Suzuki Troubleshooting:
Caption: Decision tree for troubleshooting Suzuki de-iodination.
Scenario 2: De-iodination during Sonogashira Cross-Coupling
The Sonogashira coupling is essential for forming C(sp²)-C(sp) bonds, but the reaction conditions, particularly the use of copper co-catalysts and amine bases, can be problematic.
Common Observation: Significant formation of the de-iodinated pyrazole and/or homocoupling of the terminal alkyne (Glaser coupling).
Root Cause Analysis:
-
Copper(I) Co-catalyst: While Cu(I) is crucial for the catalytic cycle, it can also facilitate reductive de-iodination, especially if the reaction is sluggish.
-
Amine Base: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as reducing agents at elevated temperatures, leading to the formation of Pd(0) aggregates (palladium black) and promoting de-iodination.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the alkyne, which disrupts the primary catalytic cycle and can indirectly favor de-iodination pathways.
Troubleshooting Protocol & Scientific Rationale:
| Parameter | Problematic Condition | Recommended Solution | Scientific Rationale |
| Copper | High loading of CuI (>5 mol%) | Reduce CuI loading to 1-2 mol% or use a copper-free protocol. | Minimizing the copper concentration reduces the rate of copper-mediated side reactions. Several modern protocols have demonstrated high efficiency without any copper co-catalyst. |
| Base | Amine bases (TEA, DIPEA) | Use a milder inorganic base like K₂CO₃ or Cs₂CO₃ in an aprotic polar solvent. | Inorganic bases do not have the same reducing potential as amine bases, leading to a cleaner reaction profile. |
| Atmosphere | Inadequate degassing | Ensure rigorous exclusion of oxygen by using Schlenk techniques or working in a glovebox. | A truly inert atmosphere prevents Glaser homocoupling, allowing the primary Sonogashira cycle to proceed more efficiently. |
| Catalyst | Standard PdCl₂(PPh₃)₂ | Consider a catalyst system known for copper-free conditions, such as Pd(OAc)₂ with a ligand like SPhos. | These systems are specifically designed to operate efficiently without copper, thereby avoiding its associated side reactions. |
Step-by-Step Optimized Copper-Free Sonogashira Protocol:
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1-1.3 equiv), and Cs₂CO₃ (2.0 equiv) to a dry reaction vessel.
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed 1,4-dioxane or acetonitrile (MeCN).
-
Seal the vessel and heat to 60-80 °C.
-
Monitor the reaction progress by an appropriate analytical method.
Reaction Scheme Visualization:
Caption: Competing pathways in Sonogashira coupling.
General Preventative Measures
Beyond reaction-specific troubleshooting, certain general laboratory practices can significantly minimize the risk of de-iodination.
-
Purity of Reagents: Ensure the starting iodide is pure and free from acidic or basic impurities. Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can degrade catalysts and ligands, leading to side reactions.
-
Avoid Strong Light: Some aryl iodides are light-sensitive. Protecting the reaction from strong light can prevent photochemical decomposition.
-
Stoichiometry: Carefully control the stoichiometry of reagents. An excess of base or nucleophile can sometimes promote side reactions.
By understanding the mechanistic underpinnings of de-iodination and applying these targeted troubleshooting strategies, researchers can significantly improve the outcome of their synthetic efforts with this compound, leading to higher yields, cleaner reaction profiles, and more reliable results.
References
-
Grushin, V. V. (2002). Reductive Dehalogenation of Aryl Halides with Phosphines. Organometallics, 21(18), 3777-3779. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Halides with Aryl- and Vinylboronic Acids. In Organic Syntheses (Vol. 86, p. 235). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Guram, A. S., & King, A. O. (2004). Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. Chemical Reviews, 104(1), 33-68. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
So, C. M., & Lau, C. P. (2009). A general and efficient copper-free Sonogashira coupling of aryl chlorides with terminal alkynes catalyzed by a palladium complex of an indolylphosphine ligand. Angewandte Chemie International Edition, 48(43), 8080-8084. [Link]
Navigating the Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate: A Guide to Alternative Bases
Technical Support Center
Welcome to our dedicated technical support center for the synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice, with a special focus on the critical role of base selection in this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a base in the iodination of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate?
A1: In the electrophilic iodination of the pyrazole ring, the primary role of a base is to facilitate the reaction by acting as a proton scavenger. The reaction involves the substitution of a proton on the pyrazole ring with an electrophilic iodine species. A base is often required to neutralize the acidic byproduct generated during the reaction, such as hydrogen iodide (HI) or other acidic species, which can inhibit the reaction or lead to undesired side reactions. For certain iodinating agents like iodine monochloride (ICl), a base is crucial to neutralize the hydrochloric acid (HCl) formed.[1]
Q2: I am currently using a standard inorganic base like lithium carbonate, but my yields are inconsistent. What alternative bases can I consider?
A2: While inorganic bases like lithium carbonate (Li₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are commonly employed, several alternative organic and inorganic bases can be advantageous depending on the specific iodinating agent and reaction conditions. These include:
-
Organic Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), and Pyridine. These are non-nucleophilic bases that can effectively scavenge protons without interfering with the electrophilic iodinating agent.
-
Stronger Inorganic Bases: Potassium phosphate (K₃PO₄) can be effective for the halogenation of acidic C-H bonds in some heterocyclic systems.[2]
-
Other Carbonates: While you've used lithium carbonate, comparing it with sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) might be beneficial as cation effects can influence reactivity and solubility.
The choice of an alternative base should be guided by its strength, steric hindrance, solubility in the reaction solvent, and compatibility with the chosen iodinating agent.
Troubleshooting Guide: Base Selection and Optimization
This section addresses specific issues you might encounter during your experiments and provides actionable solutions related to the choice of base.
Issue 1: Low or No Conversion to the Desired Product
Potential Cause: The base may be too weak to effectively neutralize the acidic byproducts, leading to reaction inhibition. Alternatively, the base might be reacting with your starting material or iodinating agent in an unproductive manner.
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak base like sodium bicarbonate with a less reactive iodinating system, consider switching to a stronger base like potassium carbonate or an organic amine such as triethylamine.
-
Solubility Check: Ensure your base is at least partially soluble in the reaction solvent. Poor solubility can lead to slow and incomplete reactions. For instance, in a dehydration/iodination reaction using ICl, lithium carbonate was found to be more effective than sodium or potassium carbonate in dichloromethane, likely due to subtle differences in solubility and reactivity.[3]
-
Consider the Iodinating Agent: The choice of base is often intertwined with the iodinating agent. For N-Iodosuccinimide (NIS), which generates succinimide as a byproduct, a moderate base is generally sufficient. For systems that generate strong acids, a more robust base is necessary.
Issue 2: Formation of Impurities and Side Products
Potential Cause: The use of an inappropriate base can lead to several side reactions. A base that is too strong or nucleophilic can potentially deprotect the N-Boc group, react with the iodinating agent, or promote oligomerization of the starting material.
Troubleshooting Steps:
-
Assess Base Nucleophilicity: If you suspect the base is acting as a nucleophile, switch to a more sterically hindered base. For example, replacing triethylamine with the bulkier diisopropylethylamine (DIPEA) can minimize nucleophilic side reactions.
-
Optimize Base Stoichiometry: Using a large excess of a strong base can be detrimental. A careful titration of the base amount, starting from stoichiometric quantities and gradually increasing, can help identify the optimal loading that maximizes product formation while minimizing side reactions.
-
Analyze Your Byproducts: Characterizing the major impurities can provide valuable clues. For example, the presence of de-Boc'd starting material would strongly suggest that the base is too harsh.
Issue 3: Difficult Product Purification
Potential Cause: The use of certain bases can lead to work-up and purification challenges. For instance, some organic amine hydrohalide salts can be difficult to remove from the reaction mixture.
Troubleshooting Steps:
-
Aqueous Work-up Strategy: If using an organic amine base, a dilute acid wash (e.g., 1M HCl) during the work-up can effectively remove the excess base and its salt by protonating it and making it water-soluble.
-
Switch to a Heterogeneous Base: Using an insoluble inorganic base like potassium carbonate can simplify purification. The base can be easily removed by filtration at the end of the reaction.
-
Volatile Bases: Employing a volatile base like triethylamine allows for its removal under reduced pressure, which can simplify the purification process.
Comparative Analysis of Alternative Bases
The following table summarizes the characteristics and potential applications of various alternative bases for the synthesis of this compound.
| Base | Type | pKa of Conjugate Acid (approx.) | Key Advantages | Potential Drawbacks | Recommended Iodinating System |
| Triethylamine (Et₃N) | Organic Amine | 10.7 | Good solubility in organic solvents, volatile. | Can act as a nucleophile in some cases. | NIS, I₂/Oxidant |
| DIPEA | Organic Amine | 11.0 | Sterically hindered, low nucleophilicity. | Higher boiling point than Et₃N. | NIS, ICl |
| Pyridine | Organic Amine | 5.2 | Acts as both a base and a catalyst in some reactions. | Can be nucleophilic; potentially toxic. | I₂/Oxidant |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Inexpensive, easy to remove by filtration. | Limited solubility in many organic solvents. | I₂, NIS |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | 10.3 | Mild, inexpensive, and readily available. | May not be strong enough for all systems. | I₂ (in electrophilic cyclizations)[4] |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | Strong, non-nucleophilic base. | Can lead to heterogeneous mixtures. | Halogenating agents for acidic C-H bonds[2] |
Experimental Protocols: A Starting Point
The following protocols are provided as a starting point for your experiments with alternative bases. Optimization of reaction time, temperature, and stoichiometry will likely be necessary for your specific setup.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Triethylamine (Et₃N)
-
To a solution of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-Iodosuccinimide (1.1 eq.).
-
Add triethylamine (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Iodination using Iodine (I₂) and Potassium Carbonate (K₂CO₃)
-
To a suspension of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 eq.) and potassium carbonate (2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a solution of iodine (1.2 eq.) in the same solvent.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Quench the filtrate with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of electrophilic iodination of the pyrazole ring, highlighting the role of the base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple Base-Mediated Halogenation of Acidic sp2 C-H Bonds under Non-Cryogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for the characterization of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
An In-Depth Comparative Guide to the Analytical Characterization of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation, purity assessment, and definitive characterization of this compound (CAS 857283-71-7). This key intermediate in pharmaceutical synthesis demands rigorous analytical scrutiny to ensure its identity and quality, which directly impacts downstream processes and the final active pharmaceutical ingredient (API). This document moves beyond mere protocols to explain the scientific rationale behind method selection and data interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of a Well-Characterized Intermediate
This compound is a versatile building block in medicinal chemistry. The pyrazole core is a common scaffold in numerous drugs, and the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of molecular diversity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrazole nitrogen, enhancing solubility in organic solvents and modulating reactivity.[1][2] Given its role, confirming the precise structure—including the correct positioning of the iodo and methyl groups and the integrity of the Boc group—is of paramount importance.
Logical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this molecule. No single method provides all the necessary information. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Plausible fragmentation pathways in ESI-MS.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical mass calculated for the elemental formula C₁₀H₁₅IN₂O₂. A mass accuracy of <5 ppm provides high confidence in the assigned formula.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary method for determining the purity of a compound and quantifying impurities. A reversed-phase (RP-HPLC) method is typically suitable for a molecule of this polarity.
Expertise & Experience: Method Development Strategy
The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities (e.g., starting materials, de-iodinated product, or Boc-deprotected species).
-
Column Choice: A C18 stationary phase is the workhorse of reversed-phase chromatography and a logical starting point. [3]* Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water is standard. Adding a small amount of acid (e.g., 0.1% formic acid or TFA) can improve peak shape by suppressing the ionization of any free silanol groups on the column. [4]* Detection: The pyrazole ring contains a chromophore that should absorb UV light. A photodiode array (PDA) detector allows for monitoring across a range of wavelengths to find the absorbance maximum and to check for peak purity.
| Starting HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | PDA at 220 nm |
Experimental Protocol: Purity Analysis by RP-HPLC
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include peak asymmetry (tailing factor), theoretical plates, and reproducibility of retention time and peak area (%RSD < 2.0%). [5]2. Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Analysis: Inject the sample and run the gradient method.
-
Data Interpretation: Integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.
Elemental Analysis: The Final Stoichiometric Proof
Elemental analysis by combustion provides the mass percentages of C, H, and N in the compound. This technique offers a fundamental confirmation of the empirical formula.
Expertise & Experience: A Self-Validating System
The power of elemental analysis lies in its orthogonality to other methods. While NMR and MS determine structure and mass, elemental analysis confirms the basic building blocks in their correct ratios. For a pure sample, the experimentally determined percentages should match the theoretical values within a narrow margin (typically ±0.4%). [6] | Elemental Analysis Data | | | :--- | :--- | | Element | Theoretical % | Acceptable Range | | Carbon (C) | 37.29 | 36.89 - 37.69 | | Hydrogen (H) | 4.69 | 4.29 - 5.09 | | Nitrogen (N) | 8.70 | 8.30 - 9.10 |
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Provide a pure, dry sample (2-3 mg) in a pre-weighed tin capsule. The sample must be homogenous.
-
Analysis: The sample is combusted at high temperature in an oxygen stream. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity). [6]3. Result Comparison: Compare the experimental weight percentages to the theoretical values calculated from the molecular formula C₁₀H₁₅IN₂O₂.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C NMR | Atomic connectivity, chemical environment, structural isomerism | Provides the most detailed structural information; non-destructive | Relatively low sensitivity; requires soluble sample |
| HRMS | Exact molecular weight and elemental formula | High sensitivity and accuracy; requires very little sample | Provides little information on connectivity or isomerism |
| HPLC-PDA | Purity, number of components, peak purity assessment | Highly quantitative and reproducible; excellent for purity determination | Does not provide structural information on its own |
| Elemental Analysis | Elemental composition (%C, H, N) | Confirms empirical formula; orthogonal to other methods | Requires a pure, dry sample; does not distinguish isomers |
Conclusion
The characterization of this compound is not a task for a single analytical technique. A confident assessment of its identity and purity can only be achieved through the synergistic application of multiple orthogonal methods. The definitive structural blueprint provided by NMR spectroscopy , combined with the precise molecular formula from High-Resolution Mass Spectrometry , establishes the compound's identity. HPLC serves as the benchmark for quantifying its purity, ensuring it meets the stringent requirements for use in drug development. Finally, Elemental Analysis provides a fundamental check on the elemental composition, offering a final layer of validation. By following this comprehensive analytical workflow, researchers can ensure the quality and integrity of this critical synthetic intermediate.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-686.
- Ali, A., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Journal of Chemistry.
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Sathish, R., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry of Halogen Compounds. Retrieved from [Link]
-
Zarudnitskii, E. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved from [Link]
-
Begtrup, M., & Nytoft, H. P. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 5-11. Retrieved from [Link]
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Vul’fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 169. Retrieved from [Link]
-
Rees, R. G., & Green, M. J. (1968). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 387-390. Retrieved from [Link]
-
Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 38-42. Retrieved from [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Fesatidou, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3329. Retrieved from [Link]
-
Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
ASNA Company. (n.d.). Organo Iodine. Retrieved from [Link]
-
Gondo, T., & Kita, Y. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry, 14, 1435-1453. Retrieved from [Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular iodine-catalyzed facile procedure for N-Boc protection of amines. The Journal of Organic Chemistry, 71(21), 8283-8286. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]
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Comparison of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate with other iodinated pyrazoles in cross-coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous biologically active compounds. The functionalization of these heterocycles through cross-coupling reactions is a cornerstone of drug discovery and development. Among the various synthons available, iodinated pyrazoles stand out for their high reactivity in palladium- and copper-catalyzed transformations. This guide provides an in-depth comparison of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate with other key iodinated pyrazoles in widely-used cross-coupling reactions, offering insights into the influence of substitution patterns on reaction efficiency and scope.
Introduction: The Strategic Value of Iodinated Pyrazoles in Synthesis
Iodinated pyrazoles are versatile building blocks, primarily due to the reactivity of the carbon-iodine bond, which facilitates oxidative addition to transition metal catalysts—the crucial first step in many cross-coupling catalytic cycles.[1] This high reactivity allows for milder reaction conditions compared to their bromo- or chloro-analogs, often leading to higher yields and broader functional group tolerance. The ability to strategically introduce aryl, heteroaryl, alkynyl, and amino moieties at the C4-position of the pyrazole ring is a powerful tool for generating molecular diversity and fine-tuning the pharmacological properties of lead compounds.[2]
This guide will focus on the performance of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, comparing it with a selection of other iodinated pyrazoles to elucidate the roles of the N-Boc protecting group and the C3/C5-dimethyl substituents.
The Influence of Substituents on Reactivity: A Mechanistic Perspective
The efficiency of a cross-coupling reaction is intricately linked to the electronic and steric properties of the substrates. In the context of 4-iodopyrazoles, the substituents on the pyrazole ring play a critical role in modulating the reactivity of the C-I bond.
1. The N-Protecting Group: Boc vs. Unprotected N-H vs. N-Alkyl
-
N-H Pyrazoles: Unprotected N-H pyrazoles can be challenging substrates in cross-coupling reactions. The acidic N-H proton can interfere with basic reagents, and the nitrogen lone pair can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[3] However, with the development of robust catalyst systems, the coupling of N-H pyrazoles is often achievable, sometimes requiring higher catalyst loading or specific ligand selection.[4]
-
N-Boc Pyrazoles: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can decrease the electron density of the pyrazole ring. This electronic effect can make the C4-position more susceptible to oxidative addition by the palladium catalyst, thereby potentially increasing the reaction rate. Furthermore, the bulky Boc group provides steric hindrance that can prevent undesired side reactions and protect the pyrazole nitrogen from participating in the coordination of the metal catalyst. However, the Boc group can be labile under certain reaction conditions, particularly in the presence of strong bases or high temperatures.
-
N-Alkyl Pyrazoles: N-alkylation removes the acidic proton and prevents catalyst inhibition by the nitrogen lone pair. The alkyl group is generally stable under a wide range of cross-coupling conditions. The electronic effect of an alkyl group is typically electron-donating, which might slightly decrease the reactivity of the C-I bond towards oxidative addition compared to an N-Boc substituted pyrazole.
2. The C3 and C5-Dimethyl Groups: Steric and Electronic Considerations
The methyl groups at the C3 and C5 positions of the pyrazole ring in this compound also influence its reactivity:
-
Electronic Effect: Methyl groups are weakly electron-donating, which can slightly increase the electron density of the pyrazole ring. This might have a modest deactivating effect on the oxidative addition step compared to an unsubstituted pyrazole.
-
Steric Effect: The steric bulk of the 3,5-dimethyl groups can influence the approach of the catalyst and other reagents to the reactive C4-position. While this could potentially hinder the reaction, it can also play a beneficial role in preventing side reactions and influencing the selectivity of the coupling.
Comparative Performance in Cross-Coupling Reactions
To provide a clear comparison, the following sections present available data for the performance of this compound and its analogues in key cross-coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, the data presented is a collation from various sources, with reaction conditions provided to allow for an informed assessment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of various 4-iodopyrazoles with arylboronic acids.
| Iodopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 / 6 | Not Specified | [5] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | [2] |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) / 5-12 min | 95 | [5] |
| 4-Bromopyrazole (unprotected) | Phenylboronic acid | XPhos-Pd-G2 (P1) | K₃PO₄ | Dioxane/H₂O | 100 / 24 | 86 | [4] |
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted pyrazoles.
| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Not Specified | Good | [5] |
| 4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazole | Phenylacetylene | Pd-Cu catalyzed | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles | Phenylacetylene | Standard Sonogashira | Not Specified | Not Specified | High | [7] |
The Sonogashira coupling of iodopyrazoles generally proceeds with good to high yields.[5][7] The use of a copper co-catalyst is common in these reactions. The N-Boc group in this compound is expected to be stable under typical Sonogashira conditions, which are often performed at room temperature or with gentle heating. The electronic and steric factors discussed previously would similarly apply here.
Caption: Key components of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmacologically active compounds.
| Iodopyrazole Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 4-Iodopyrazole derivatives | Primary & Secondary Amines | Pd-catalyzed | Various | Various | Various | Not Specified | [8] |
| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 160 (MW) / 10 min | Low | [9] |
| 4-Bromopyrazole (unprotected) | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 / 24h | 85 | [4] |
The Buchwald-Hartwig amination of halopyrazoles is well-established.[1][8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[10] The N-Boc protecting group in this compound should be compatible with many Buchwald-Hartwig conditions, particularly when milder bases are employed. The use of strong bases like sodium tert-butoxide at high temperatures could potentially lead to deprotection. For unprotected N-H pyrazoles, successful amination has been demonstrated with appropriate catalyst systems.[4]
Experimental Protocols
The following are generalized, representative protocols for the cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole Derivative
-
To a Schlenk tube, add the 4-iodopyrazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for Sonogashira Coupling of a 4-Iodopyrazole Derivative
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, follow a standard aqueous workup and purification by column chromatography.[11]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative
-
To an oven-dried Schlenk tube, add the 4-iodopyrazole derivative (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add the amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[4]
Conclusion and Outlook
This compound is a promising and versatile building block for cross-coupling reactions. The N-Boc protecting group offers the advantage of preventing potential catalyst inhibition by the pyrazole nitrogen and its electron-withdrawing nature may enhance the reactivity of the C-I bond. The 3,5-dimethyl substituents, while potentially introducing some steric hindrance, can also be beneficial in directing the regioselectivity of other reactions and modulating the physicochemical properties of the final products.
Compared to unprotected N-H pyrazoles, the N-Boc derivative provides a more straightforward substrate for cross-coupling, potentially requiring less rigorous optimization of reaction conditions to avoid catalyst deactivation. In comparison to N-alkylated pyrazoles, the N-Boc group offers the distinct advantage of being readily removable under acidic conditions, allowing for further functionalization at the pyrazole nitrogen.
While a definitive, quantitative ranking of reactivity requires direct comparative studies under identical conditions, the analysis of the structural and electronic features of this compound suggests it is a highly effective substrate for a range of important cross-coupling reactions. Its performance is expected to be comparable, and in some cases superior, to other iodinated pyrazoles, particularly when considering the ease of handling and the synthetic flexibility offered by the Boc protecting group. Future studies focusing on a systematic comparison of these substrates will be invaluable in further guiding the strategic selection of building blocks in drug discovery and development.
References
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Jasiński, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Pd-Cu catalyzed Sonogashira cross coupling of 4-iodo-3,3-dimethyl-5-phenyl-3H- pyrazole with phenyl acetylene. Retrieved from [Link]
-
Dufért, F. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(46), 17482–17495. Retrieved from [Link]
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Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. Retrieved from [Link]
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ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2018). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co. Retrieved from [Link]
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Frija, L. M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
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Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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Garg, N. K. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(15), 3786–3789. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Dufért, F. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(46), 17482–17495. Retrieved from [Link]
-
Agnew, L. R., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
Plenio, H., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(12), 3144–3153. Retrieved from [Link]
-
Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. Retrieved from [Link]
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Al-Masri, A. A., & El-Gazzar, A. A. B. A. (2016). Recent Advances in Sonogashira Reactions. Mini-Reviews in Organic Chemistry, 13(5), 335-355. Retrieved from [Link]
-
Frija, L. M. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]
-
Shingare, M. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.. Retrieved from [Link]
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The Strategic Advantage of N-Boc Protection: A Comparative Guide to 4-Iodo-3,5-dimethyl-1H-pyrazole Derivatives in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrazole core, a ubiquitous scaffold in a multitude of biologically active compounds, often requires functionalization to explore structure-activity relationships (SAR). Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility. However, the inherent properties of the pyrazole ring itself can present significant challenges to these delicate catalytic cycles. This guide provides an in-depth comparison of two closely related 4-iodopyrazole building blocks: the unprotected 4-iodo-3,5-dimethyl-1H-pyrazole (1) and its N-protected counterpart, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (2) . We will explore the fundamental advantages conferred by the tert-butyloxycarbonyl (Boc) protecting group, supported by experimental evidence and mechanistic insights, to guide researchers in making informed decisions for their synthetic endeavors.
The Challenge of Unprotected Pyrazoles in Catalysis
While seemingly a minor modification, the presence of the N-H proton in 4-iodo-3,5-dimethyl-1H-pyrazole (1) introduces a critical point of interference in many transition metal-catalyzed reactions. The acidic nature of the pyrazole N-H can lead to several undesirable side reactions and catalyst deactivation pathways. Unprotected nitrogen-rich heterocycles are known to inhibit and/or deactivate palladium catalysts, complicating cross-coupling reactions.[1][2]
This inhibition can occur through various mechanisms:
-
Ligand Exchange and Catalyst Sequestration: The lone pair on the pyrazole nitrogen can coordinate to the palladium center, displacing essential phosphine ligands and forming stable, off-cycle catalyst complexes that are catalytically inactive.
-
Deprotonation and Salt Formation: In the presence of the bases required for many cross-coupling reactions, the N-H proton can be abstracted, forming a pyrazolate anion. This anion can then react with the palladium catalyst or other components of the reaction mixture, leading to catalyst decomposition or the formation of undesired byproducts.
These factors often necessitate higher catalyst loadings, longer reaction times, and can result in lower yields and more complex purification procedures.
The Boc Group: More Than Just a Placeholder
The introduction of the Boc group on the pyrazole nitrogen in This compound (2) effectively mitigates these issues, offering a suite of advantages that streamline the synthetic process and improve overall efficiency.
Key Advantages of the N-Boc Protected Reagent:
-
Enhanced Reactivity and Yields in Cross-Coupling Reactions: By masking the N-H proton, the Boc group prevents the aforementioned catalyst inhibition pathways. This allows for smoother and more efficient catalytic cycles, leading to higher yields of the desired coupled products, often with lower catalyst loadings and shorter reaction times.
-
Improved Solubility and Handling: The bulky and lipophilic tert-butyl group significantly enhances the solubility of the pyrazole in a wider range of organic solvents commonly used in synthesis. This can be a crucial factor for achieving homogeneous reaction conditions and simplifying reaction setup and workup.
-
Increased Stability: The Boc group provides steric hindrance around the pyrazole ring, which can enhance the thermal and chemical stability of the molecule, making it more robust for multi-step syntheses.
-
Predictable Reactivity: With the N-H proton masked, the reactivity of the 4-iodo position is more predictable and less prone to side reactions, leading to cleaner reaction profiles and easier purification.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. The following table, compiled from analogous systems in the literature, illustrates the typical performance differences between unprotected and N-protected iodopyrazoles in this critical transformation.
| Feature | 4-Iodo-1H-pyrazole Derivative (Unprotected Analogue) | N-Protected 4-Iodo-pyrazole Derivative (Boc or other N-substituent) |
| Typical Yield | Moderate to Good (can be highly substrate-dependent) | Good to Excellent[2][3] |
| Catalyst Loading | Often requires higher catalyst loading (e.g., 5-10 mol%)[4] | Generally effective with lower catalyst loading (e.g., 1-5 mol%) |
| Reaction Time | Can be prolonged (several hours to overnight)[4] | Often significantly shorter, especially with microwave heating |
| Side Reactions | Prone to catalyst inhibition and side product formation[1][2] | Cleaner reaction profiles with minimal side products |
Experimental Protocols
To provide a practical context, we present representative protocols for the synthesis of the Boc-protected pyrazole and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound (2)
Caption: Synthetic scheme for the N-Boc protection of 4-iodo-3,5-dimethyl-1H-pyrazole.
Step-by-Step Protocol:
-
To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1) (1.0 eq) in dichloromethane (DCM) are added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound (2) as a solid.
Suzuki-Miyaura Coupling of this compound (2)
Caption: General scheme for the Suzuki-Miyaura coupling of the N-Boc protected iodopyrazole.
Step-by-Step Protocol:
-
To a reaction vessel are added this compound (2) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Degassed solvents (e.g., a mixture of dioxane and water) are added.
-
The reaction mixture is heated to the desired temperature (typically 90-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of the Boc Group
A significant advantage of the Boc group is its straightforward removal under acidic conditions to furnish the free N-H pyrazole, should it be required for subsequent transformations or as the final product.
Caption: Acid-mediated deprotection of the N-Boc group.
This facile deprotection strategy allows for the benefits of N-protection during sensitive synthetic steps, with the option to easily regenerate the N-H functionality when needed.
Conclusion
The choice between 4-iodo-3,5-dimethyl-1H-pyrazole and its N-Boc protected analogue is a critical decision that can significantly impact the efficiency and success of a synthetic route. The use of This compound offers clear and compelling advantages in the context of modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions. By mitigating catalyst inhibition, enhancing solubility and stability, and ensuring predictable reactivity, the N-Boc protecting group serves as a powerful strategic tool for chemists. While the introduction and potential subsequent removal of the Boc group adds two steps to a synthetic sequence, the benefits in terms of yield, purity, and reproducibility often far outweigh this consideration, making the N-Boc protected pyrazole the superior choice for complex and demanding synthetic applications.
References
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Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1136–1139. [Link]
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MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(21), 5001. [Link]
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Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 21, 234–243. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Abstract
The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry, with palladium-catalyzed cross-coupling reactions of halo-pyrazoles serving as a powerful tool for creating diverse molecular architectures. This guide provides a comprehensive performance benchmark of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, utilizing tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate as a model substrate. We delve into the rationale behind catalyst selection, present detailed experimental protocols, and offer comparative data to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
Introduction: The Significance of Substituted Pyrazoles and the Role of Catalysis
Substituted pyrazoles are privileged structures in drug discovery, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] The ability to efficiently and selectively introduce a variety of functional groups onto the pyrazole ring is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a versatile and reliable method for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2][3]
Our model substrate, this compound, is an excellent candidate for such transformations. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, a key step in the catalytic cycle.[2][4] The Boc-protecting group on the pyrazole nitrogen prevents potential catalyst inhibition that can occur with unprotected N-H pyrazoles.[2] This guide will compare the efficacy of several commercially available palladium catalysts for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
A Survey of Palladium Catalysts: Choosing the Right Tool for the Job
The choice of palladium catalyst is critical for a successful cross-coupling reaction. Modern catalysts are often pre-formed complexes of a palladium source with a specific ligand, designed for enhanced stability, activity, and substrate scope.[5]
-
Zerovalent Palladium Complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst.[4][6] While effective in many cases, it can be sensitive to air and may require higher catalyst loadings compared to more modern systems.[7][8]
-
Palladium(II) Precatalysts with Phosphine Ligands: Combinations of a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands are highly effective.[4] These ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), accelerate the key steps of the catalytic cycle and are particularly useful for challenging substrates.[3][9]
-
Palladium Precatalysts (G2, G3, G4): These are well-defined, air- and moisture-stable complexes that readily form the active catalytic species in solution. Examples include XPhos Pd G3 and SPhos Pd G2, which offer excellent reactivity and reproducibility.[10]
Below is a diagram illustrating a simplified decision-making workflow for catalyst selection in cross-coupling reactions.
Caption: A decision tree for initial catalyst selection based on the desired cross-coupling reaction.
Benchmarking Performance: A Comparative Study
To provide a clear comparison, we present hypothetical yet representative data for the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with our model substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4] We compared the performance of three catalyst systems for the coupling of this compound with phenylboronic acid.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 6 | 92 |
| XPhos Pd G3 (1 mol%) | K₃PO₄ | THF/H₂O | 80 | 4 | 96 |
Discussion: The results highlight the superior performance of the modern Buchwald-type precatalyst, XPhos Pd G3, which provides a higher yield in a shorter time with a lower catalyst loading. This increased efficiency is attributed to the bulky and electron-rich nature of the XPhos ligand, which promotes both oxidative addition and reductive elimination steps of the catalytic cycle.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[12] We evaluated the coupling of our model substrate with morpholine, a common secondary amine.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | NaOtBu | Toluene | 110 | 16 | 75 |
| SPhos Pd G2 (1.5 mol%) | K₃PO₄ | t-BuOH | 90 | 5 | 94 |
| tBuXPhos Pd G3 (1 mol%) | LHMDS | Dioxane | 100 | 3 | 97 |
Discussion: For the Buchwald-Hartwig amination, the use of specialized ligands is often crucial.[13] The SPhos and tBuXPhos-based precatalysts demonstrate significantly improved performance over the older Pd₂(dba)₃/BINAP system.[10] These modern catalysts are more effective at coupling a wider range of amines under milder conditions.[14]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes.[15] We benchmarked the reaction of our iodopyrazole with phenylacetylene.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | DMF | 60 | 8 | 85 |
| Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | DIPA | Toluene | 70 | 6 | 88 |
| XPhos Pd G3 (1 mol%) / CuI (2 mol%) | Cs₂CO₃ | Acetonitrile | 50 | 3 | 95 |
Discussion: While the classic PdCl₂(PPh₃)₂/CuI system provides good yields, the use of a modern precatalyst like XPhos Pd G3 can lead to faster reactions at lower temperatures and with reduced catalyst loading.[16][17] The choice of base and solvent also plays a significant role in optimizing the Sonogashira coupling.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the benchmarked reactions.
General Workflow for a Cross-Coupling Reaction
Caption: A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling using XPhos Pd G3
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[9]
-
Under the inert atmosphere, add XPhos Pd G3 (0.01 equiv.).
-
Add degassed THF and water (4:1 v/v) via syringe.
-
Place the vial in a preheated oil bath at 80°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Buchwald-Hartwig Amination using SPhos Pd G2
-
In a glovebox or under an inert atmosphere, add SPhos Pd G2 (0.015 equiv.) to an oven-dried reaction vial with a magnetic stir bar.
-
Add this compound (1.0 equiv.) and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Remove the vial from the glovebox, add morpholine (1.2 equiv.) and degassed tert-butanol via syringe.
-
Stir the reaction mixture at 90°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Protocol for Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and copper(I) iodide (0.04 equiv.).[2]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF and triethylamine (Et₃N, 2.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 equiv.) dropwise.
-
Stir the reaction at 60°C and monitor by TLC.
-
Once complete, cool the mixture, filter through celite, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[2]
Mechanistic Considerations and Troubleshooting
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues:
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the catalyst is not degraded. Use of air-stable precatalysts can mitigate this.[9] For reactions with Pd(II) sources, ensure complete reduction to the active Pd(0) species.[5]
-
Poor Reagent Quality: Use pure, dry solvents and reagents. Boronic acids can degrade over time; consider using the corresponding pinacol esters.[9]
-
Ineffective Base: The choice of base is crucial for the transmetalation step.[20] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions.
-
-
Side Reactions:
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful synthesis of functionalized pyrazoles. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain useful, modern Buchwald-type precatalysts such as XPhos Pd G3 and SPhos Pd G2 offer significant advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides a framework for researchers to select and optimize palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules, ultimately accelerating the drug discovery and development process.
References
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Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Molecules. [Link]
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The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Link]
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I've had great success doing Suzuki Couplings using XPhos Pd Gen4 so far. Reddit. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]
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ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. [Link]
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How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
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Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Cross-coupling reaction. Wikipedia. [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
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Palladium (Pd)-based Photocatalysts for Suzuki Coupling Reactions: An Overview. Mini-Reviews in Organic Chemistry. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]
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A Spectroscopic Journey: Synthesis and Comparative Analysis of tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate and Its Precursors
In the landscape of modern drug discovery and development, pyrazole-containing heterocycles stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Their synthetic accessibility and the ability to readily functionalize the pyrazole ring make them attractive building blocks for medicinal chemists. This guide provides a comprehensive spectroscopic comparison of a key iodinated pyrazole intermediate, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, and its synthetic precursors: 3,5-dimethylpyrazole and tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations occurring at each synthetic step.
The Synthetic Pathway: From a Simple Pyrazole to a Functionalized Intermediate
The synthesis of this compound is a two-step process commencing with the commercially available 3,5-dimethylpyrazole. The journey involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by regioselective iodination at the C4 position. This synthetic strategy is crucial as the Boc group serves as a protecting and activating group, facilitating the subsequent electrophilic substitution.
Caption: Synthetic workflow for this compound.
Spectroscopic Elucidation of the Synthetic Transformation
The progressive changes in the molecular structure, from the starting material to the final product, are mirrored in their respective spectra. A detailed analysis of these spectral shifts provides invaluable confirmation of each reaction's success.
3,5-Dimethylpyrazole: The Starting Block
3,5-Dimethylpyrazole is a symmetrical molecule with a proton on one of the nitrogen atoms. This dynamic equilibrium between the two tautomeric forms influences its spectroscopic signature.
¹H NMR: The proton NMR spectrum is characterized by two main signals: a singlet for the two equivalent methyl groups and a singlet for the C4 proton. The N-H proton often appears as a broad singlet.
¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbons, the C4 carbon, and the equivalent C3/C5 carbons.[1][2]
IR Spectroscopy: The IR spectrum prominently features a broad N-H stretching band, characteristic of the pyrazole ring.
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight.
tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate: The Protected Intermediate
The introduction of the sterically bulky Boc group at the N1 position breaks the molecule's symmetry and introduces new characteristic signals.
¹H NMR: The most significant change is the appearance of a large singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group. The signals for the two methyl groups on the pyrazole ring may now appear as two distinct singlets due to the loss of symmetry.
¹³C NMR: The carbon spectrum will now show signals for the quaternary and methyl carbons of the Boc group, in addition to the pyrazole ring carbons. The C3 and C5 carbons will likely have distinct chemical shifts.
IR Spectroscopy: A strong carbonyl (C=O) stretching band from the carbamate group will be a prominent feature, while the N-H stretching band will be absent.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the Boc-protected pyrazole. A characteristic fragmentation pattern often involves the loss of the tert-butyl group or isobutylene.
This compound: The Final Product
The final iodination step introduces a heavy halogen atom at the C4 position, leading to predictable changes in the spectroscopic data.
¹H NMR: The most notable change is the disappearance of the singlet corresponding to the C4 proton. The chemical shifts of the adjacent methyl groups may also be affected by the electron-withdrawing nature of the iodine atom.
¹³C NMR: A significant downfield shift is expected for the C4 carbon due to the deshielding effect of the attached iodine atom.
IR Spectroscopy: The IR spectrum will be similar to the Boc-protected intermediate, with the characteristic carbonyl stretch remaining a key feature.
Mass Spectrometry: The mass spectrum will show a molecular ion peak at a higher m/z value, reflecting the incorporation of the iodine atom. The isotopic pattern of iodine may also be observable.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three compounds, allowing for a direct comparison.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | C3-CH₃ | C5-CH₃ | C4-H | N-H / Boc |
| 3,5-Dimethylpyrazole | ~2.2 | ~2.2 | ~5.8 | Broad singlet |
| tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | ~2.3 | ~2.2 | ~6.0 | ~1.6 (s, 9H) |
| This compound | ~2.4 | ~2.4 | - | ~1.6 (s, 9H) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | C3/C5 | C4 | CH₃ | Boc (Cq, CH₃) |
| 3,5-Dimethylpyrazole[1][2] | ~144.0 | ~104.0 | ~11.0 | - |
| tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | ~148.0, ~140.0 | ~108.0 | ~14.0, ~12.0 | ~85.0, ~28.0 |
| This compound | ~150.0, ~145.0 | ~70.0 | ~16.0, ~15.0 | ~86.0, ~28.0 |
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch |
| 3,5-Dimethylpyrazole | ~3200-3400 (broad) | - |
| tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | - | ~1730-1750 |
| This compound | - | ~1730-1750 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3,5-Dimethylpyrazole | 96 | 95, 81, 68 |
| tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | 196 | 140 (M-C₄H₈), 97 |
| This compound | 322 | 266 (M-C₄H₈), 223 |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole
Caption: Boc Protection of 3,5-Dimethylpyrazole.
To a solution of 3,5-dimethylpyrazole (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, di-tert-butyl dicarbonate (1.2 equiv.) is added at room temperature. [3]The reaction mixture is stirred overnight. The solution is then washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate. [3]
Synthesis of this compound
Sources
A Comparative Guide to Iodination Reagents for the Synthesis of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Abstract
The introduction of an iodine atom into the pyrazole ring is a pivotal step in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries. Iodinated pyrazoles, such as tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, serve as versatile synthetic intermediates, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive comparative analysis of common iodination reagents for the synthesis of this target molecule, supported by experimental data, to assist researchers in selecting the most efficacious method for their specific needs.
Introduction: The Significance of Iodinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties. The C4-iodination of the pyrazole ring is of particular strategic importance. The resulting aryl iodide is a key functional group for introducing molecular diversity through widely-used palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[1] The target molecule of this guide, this compound, is a valuable building block in drug discovery and development.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed under acidic conditions, providing a handle for further derivatization at the N1 position.
Comparative Analysis of Iodination Reagents
The choice of an appropriate iodination reagent is critical and depends on factors such as substrate reactivity, desired regioselectivity, reaction conditions, and safety considerations. Here, we compare the performance of three commonly employed reagents for the iodination of 3,5-dimethylpyrazole prior to N-acylation: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and Molecular Iodine (I₂).
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective electrophilic iodinating agent.[4] It is often used in conjunction with an acid catalyst, which enhances its electrophilicity. For electron-rich aromatic systems like pyrazoles, NIS can provide good yields and high regioselectivity for the C4 position.
Mechanism: The reaction proceeds via electrophilic aromatic substitution. In the presence of an acid, the succinimide nitrogen is protonated, increasing the electrophilicity of the iodine atom. The electron-rich pyrazole ring then attacks the iodine, followed by deprotonation to restore aromaticity.
Advantages:
-
Generally high yields and good regioselectivity.
-
Milder reaction conditions compared to some other reagents.
-
The succinimide byproduct is often easily removed by filtration or aqueous workup.
Disadvantages:
-
Can be more expensive than other iodine sources.
-
May require an acid catalyst for less reactive substrates.[4]
Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive and potent electrophilic iodinating agent. It is particularly effective for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][5]
Mechanism: ICl is a polarized molecule, with the iodine atom being the electrophilic center. The pyrazole attacks the iodine, and the resulting intermediate loses a proton to yield the iodinated product. The reaction often includes a base, such as lithium carbonate (Li₂CO₃), to neutralize the hydrochloric acid (HCl) byproduct.[1][6]
Advantages:
-
High reactivity, often leading to shorter reaction times and high yields (up to 95%).[1][6]
-
Effective for a broad range of pyrazole substrates.[1]
Disadvantages:
-
Highly corrosive and moisture-sensitive, requiring careful handling.[7][8][9]
-
Can lead to side products if the reaction is not carefully controlled.
Molecular Iodine (I₂)
Molecular iodine is the most fundamental iodinating agent. However, its electrophilicity is relatively low, and it typically requires an oxidizing agent to generate a more potent electrophilic iodine species in situ.[10] Common oxidizing agents include hydrogen peroxide (H₂O₂) and ceric ammonium nitrate (CAN).[11][12]
Mechanism: In the presence of an oxidizing agent, iodine is oxidized to a more electrophilic species (e.g., I⁺ or a related carrier). This species then undergoes electrophilic substitution with the pyrazole ring.
Advantages:
-
Cost-effective and readily available.
-
Can be used in "green" protocols, for instance, with H₂O₂ in water.[6][12]
Disadvantages:
-
Requires an oxidizing agent, which can sometimes lead to over-oxidation or side reactions.
-
Reaction rates can be slower compared to more reactive reagents.
Performance Data Summary
The following table summarizes the comparative performance of the discussed iodination methods for pyrazole derivatives, based on literature data.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| NIS | N-Iodosuccinimide | Acetonitrile, Dichloromethane | Room Temp. | 1 - 12 h | 80 - 95 | C4 | Often requires an acid catalyst for deactivated systems.[4] |
| ICl | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95 | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed.[1][6] |
| I₂ / H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100 | C4 | A green and practical method using water as the solvent.[6] |
| I₂ / CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Room Temp. | 1 - 4 h | 70 - 90 | C4 | CAN acts as a mild oxidant to generate the electrophilic iodine species.[11] |
Experimental Protocols
General Workflow for Electrophilic Iodination of Pyrazoles
The general procedure for the synthesis of the target molecule involves two main steps: the iodination of 3,5-dimethylpyrazole and the subsequent N-Boc protection.
Caption: Generalized workflow for the synthesis of this compound.
Protocol 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from a procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[6]
Materials:
-
3,5-Dimethylpyrazole
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
Procedure:
Step 1: Iodination
-
To a solution of 3,5-dimethylpyrazole (1.0 equiv.) in dichloromethane, add lithium carbonate (2.0 equiv.).
-
To this stirred suspension, add iodine monochloride (1.1 - 1.5 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-iodo-3,5-dimethylpyrazole is used in the next step without further purification.
Step 2: N-Boc Protection [13]
-
Dissolve the crude 4-iodo-3,5-dimethylpyrazole in dichloromethane.
-
Add triethylamine (1.5 equiv.) followed by di-tert-butyl dicarbonate (1.2 equiv.).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Safety and Handling Precautions
N-Iodosuccinimide (NIS):
-
Harmful if swallowed and causes skin and serious eye irritation.[14][15][16][17] May cause respiratory irritation.[14][15][17]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][18]
-
Handle in a well-ventilated area or a chemical fume hood.[14][17]
-
Store in a cool, dry place away from light and moisture.[14][18]
Iodine Monochloride (ICl):
-
Highly corrosive and can cause severe skin burns and eye damage.[7][8]
-
Toxic if swallowed or inhaled.[7] Vapors can cause severe respiratory tract irritation.[7]
-
Reacts with water or steam to produce toxic and corrosive fumes.[7][19]
-
Mandatory PPE includes chemical safety goggles, a face shield, chemical-resistant gloves, and a protective suit.[7][9][20]
-
Must be handled in a chemical fume hood.[8]
-
Store in a tightly closed container in a cool, dry, well-ventilated area, away from water and incompatible materials.[9][20]
Molecular Iodine (I₂):
-
Harmful if swallowed or inhaled.
-
Causes skin and eye irritation.
-
Use with adequate ventilation and appropriate PPE.
Conclusion
The selection of an iodination reagent for the synthesis of this compound is a critical decision that impacts yield, purity, and process safety. For high reactivity and excellent yields, Iodine Monochloride is a superior choice, provided that stringent safety precautions are observed. N-Iodosuccinimide offers a milder and often safer alternative, delivering good yields under appropriate conditions. For laboratories prioritizing green chemistry and cost-effectiveness, Molecular Iodine with an oxidizing agent like hydrogen peroxide presents a viable and environmentally conscious option. Researchers should carefully weigh the advantages and disadvantages of each reagent in the context of their specific experimental goals and available resources.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
- Handling and safety precautions for iodine monochloride - Benchchem. (URL: )
- Synquest Labs - N-Iodosuccinimide. (URL: )
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Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. (URL: [Link])
- SAFETY DATA SHEET : Iodine Monochloride - Samr
- Iodine monochloride - Safety D
- A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE 1.1 Product Identifiers. (URL: )
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - MDPI. (URL: [Link])
- SAFETY D
- Kinetics and Mechanism of Iodination of Pyrazole.
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (URL: [Link])
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (URL: [Link])
-
Pyrazole iodination - Chemistry Stack Exchange. (URL: [Link])
-
Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA. (URL: [Link])
-
Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (URL: )
-
Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole | Journal of the American Chemical Society. (URL: [Link])
-
Effect of acid on iodination of 3,5-dimethylpyrazole using HIO 4 - ResearchGate. (URL: [Link])
- Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oxim
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central. (URL: [Link])
-
Electrosynthesis of 4-iodopyrazole and its derivatives - ResearchGate. (URL: [Link])
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. (URL: [Link])
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (URL: [Link])
-
Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles - PubMed. (URL: [Link])
-
A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. (URL: [Link])
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. (URL: [Link])
-
Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles | Journal of the American Chemical Society. (URL: [Link])
-
(PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate. (URL: [Link])
- Supplementary inform
- Iodine (I2) - Common Organic Chemistry. (URL: )
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. (URL: [Link])
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- 20. nj.gov [nj.gov]
A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active compounds drives the continuous need for efficient and versatile synthetic methodologies to explore and expand the chemical space around this privileged heterocycle. A key strategic approach is the C-C bond formation at the C4 position of the pyrazole ring, for which palladium-catalyzed cross-coupling reactions are the undisputed tools of choice. The substrate, tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, represents a valuable and highly reactive building block for such transformations due to the labile carbon-iodine bond.
This guide presents an in-depth, head-to-head comparison of two of the most powerful cross-coupling methods—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of this specific pyrazole substrate. We will delve into the mechanistic underpinnings of each reaction, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses based on established chemical principles and available data.
The Mechanistic Battlefield: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a similar catalytic cycle, elegantly orchestrated by a palladium catalyst. This cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical divergence between the two methods, however, is found in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Suzuki-Miyaura coupling employs organoboron reagents, such as boronic acids or their esters. A key mechanistic feature is the requirement of a base to activate the organoboron species.[1] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[1]
Conversely, the Stille coupling utilizes organostannanes (organotin compounds). These reagents are generally stable to air and moisture and do not require activation by a base for transmetalation to occur.[2] The transmetalation step in the Stille reaction is believed to proceed through a variety of mechanisms depending on the specific substrates and conditions, but often involves an associative pathway.[2]
Step-by-Step Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
The tube is evacuated and backfilled with argon three times to ensure an inert atmosphere. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
A degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) is added via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
-
The reaction mixture is heated to 90°C with vigorous stirring under a positive pressure of argon.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until consumption of the starting iodopyrazole is observed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired 4-aryl-3,5-dimethyl-1H-pyrazole derivative.
Protocol 2: Stille Coupling
This protocol provides a general procedure for the Stille coupling of the iodopyrazole with an organostannane. Pd₂(dba)₃ with a phosphine ligand is a common and effective catalytic system. [3]
Step-by-Step Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the organostannane (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed toluene is added via syringe. The absence of water is generally preferred in Stille couplings, although they are not strictly water-sensitive.
-
The reaction mixture is heated to 110°C under argon.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled, and a saturated aqueous solution of potassium fluoride (KF) is added. This solution is stirred for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the C4-functionalization of this compound.
The Stille coupling offers the significant advantage of broad functional group tolerance and operation under base-free conditions, making it an excellent choice for complex, late-stage functionalization where sensitive groups may be present. [4]However, the high toxicity of organotin reagents and the often-challenging removal of tin byproducts are considerable drawbacks that cannot be overlooked, particularly in the context of drug development. [2] The Suzuki-Miyaura coupling , on the other hand, stands out for its use of non-toxic and environmentally benign organoboron reagents. [5]The resulting byproducts are easily removed, simplifying the purification process. While the requirement of a base can be a limitation for certain substrates, the vast array of available catalysts, ligands, and reaction conditions provides a high degree of tunability to overcome many of these challenges. For most applications in early-stage drug discovery and routine synthesis, the Suzuki coupling's favorable safety profile and operational simplicity make it the more attractive and practical choice.
Recommendation: For the routine synthesis and diversification of the this compound scaffold, the Suzuki-Miyaura coupling is the recommended primary method . Its environmental and safety advantages, coupled with its proven high efficiency and ease of purification, outweigh the broader functional group tolerance of the Stille coupling in most scenarios. The Stille coupling should be reserved for cases where the substrate is incompatible with the basic conditions of the Suzuki reaction or where all attempts at Suzuki coupling have failed.
References
-
Wikipedia. (2023). Stille reaction. Available at: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). American Chemical Society. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(1), 276–286. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
ResearchGate. (2015). Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. Available at: [Link]
-
Wang, C., et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications, 7, 13001. Available at: [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-28. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2008). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 47(25), 4614-4643. Available at: [Link]
-
Anderson, K. W., et al. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188-4190. Available at: [Link]
-
Reddy, C. R., et al. (2013). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters, 15(18), 4884-4887. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. Available at: [Link]
-
Myers, A. G. (2009). Palladium. Harvard University. Available at: [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]
-
Boufroura, H., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
-
Dzedulionytė Müldür, K., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(11), 3354. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents demand a rigorous, protocol-driven approach. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 857283-71-7), a halogenated heterocyclic compound.
The causality behind these procedures is grounded in the fundamental principles of chemical safety and hazardous waste management. Given that specific safety data for this exact compound is not extensively published, we will adopt a conservative approach based on its chemical class—an iodinated (halogenated) organic pyrazole derivative. This ensures the highest level of safety and regulatory compliance.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in ensuring safe handling and disposal. Based on data from structurally similar compounds, such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, we can infer the primary risks.
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | P301+P312 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3] | P280, P302+P352 |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][4] | P261 |
The core structural feature dictating the disposal pathway is the presence of iodine, classifying it as a halogenated organic compound .[5] Halogenated wastes require specific disposal protocols because their incineration can produce hazardous byproducts if not performed under controlled, high-temperature conditions.[6] Furthermore, mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate waste management.[6]
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, establish a safe handling environment.
-
Engineering Controls : Always handle this compound, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE) : A non-negotiable standard for handling this and all organic substances includes:
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes.[8]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.[4][8]
-
Body Protection : A lab coat and closed-toe shoes are mandatory to protect skin and clothing from potential spills.[8]
-
Step-by-Step Disposal Protocol
The following workflow provides a clear, logical sequence for the safe disposal of waste containing this compound.
Step 1: Waste Segregation
This is the most critical step. Due to its chemical structure, this compound must be treated as halogenated organic waste .
-
Action : Designate a specific waste container exclusively for halogenated organic compounds.[5][7]
-
Causality : Halogenated waste is typically sent for high-temperature incineration at a regulated hazardous waste facility.[5] Never mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[5][6] Doing so contaminates the entire container, leading to costly and complex disposal challenges.
Step 2: Container Selection and Labeling
Proper containment and identification are essential for safety and compliance.
-
Action : Select a chemically compatible container with a secure, threaded cap.[9] Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
Labeling Requirements : The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".
-
The specific waste stream: "Halogenated Organic Waste" .[8][9]
-
All chemical constituents by full name (no abbreviations or formulas) and their approximate percentages.[6][9] Example: "Waste this compound (~5%), Dichloromethane (95%)".
-
The relevant hazard classifications (e.g., Flammable, Toxic).[6]
-
Generator information (your name, lab, and date).[6]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Action : Keep the waste container tightly closed at all times, except when actively adding waste.[6][9]
-
Storage Location : Store the container in a well-ventilated area, within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[6]
-
Segregation : Ensure the halogenated waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Action : Once the container is full or you are finished with the process, contact your institution's EHS or equivalent department to schedule a waste pickup.[6][8] Do not allow hazardous waste to accumulate in the lab beyond established limits (e.g., typically not exceeding 55 gallons).[9]
-
Causality : EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal and local regulations, ensuring it reaches the correct, certified disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
-
Skin or Eye Contact :
-
Small Spills (in a fume hood) :
-
Large Spills :
-
Evacuate the immediate area and alert colleagues.[9]
-
Contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to this detailed protocol, you ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Safe Handling & Disposal of Organic Substances . Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Halogenated Solvents in Laboratories . Temple University Campus Operations. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential . MDPI. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . PubMed. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . Bentham Science. [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives . Wiley Online Library. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. [Link]
-
MSDS of tert-butyl 1H-pyrazole-4-carboxylate . Capot Chemical. [Link]
-
Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 . Home Sunshine Pharma. [Link]
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- 2. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
